BOC-Val-Ala-OMe
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)10(16-13(19)21-14(4,5)6)11(17)15-9(3)12(18)20-7/h8-10H,1-7H3,(H,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOSSFVOMTYCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BOC-Val-Ala-OMe chemical structure and properties
Chemical Structure, Synthesis, and Applications in Drug Development
Executive Summary
Boc-Val-Ala-OMe (N-tert-butoxycarbonyl-L-valyl-L-alanine methyl ester) is a protected dipeptide intermediate critical to the synthesis of bioactive peptides and antibody-drug conjugate (ADC) linkers.[1] Functioning primarily as a hydrophobic structural motif, the Val-Ala sequence is highly relevant in medicinal chemistry due to its specific recognition by lysosomal enzymes, particularly cathepsin B and elastase .
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthesis protocols, and analytical characterization. It serves as a definitive reference for researchers utilizing this compound as a building block for protease-cleavable linkers or as a model substrate in mechanistic studies.
Chemical Identity & Structural Analysis
This compound consists of two hydrophobic amino acids, L-Valine and L-Alanine, coupled via an amide bond. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is masked as a methyl ester (OMe), rendering the molecule orthogonal to standard Fmoc/tBu solid-phase synthesis strategies but highly effective for solution-phase chemistry.
Table 1: Chemical Identification Data
| Property | Specification |
| IUPAC Name | Methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylbutanoyl]amino]propanoate |
| Common Name | This compound |
| CAS Number | 15275-65-7 |
| Molecular Formula | C₁₄H₂₆N₂O₅ |
| Molecular Weight | 302.37 g/mol |
| SMILES | CC(C)C(=O)NC(=O)OC |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
Synthesis & Production Protocol
The synthesis of this compound is typically achieved via solution-phase coupling. The following protocol utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent, ensuring high enantiomeric purity and yield.
Reaction Mechanism
The reaction proceeds through the activation of the carboxylic acid of Boc-Val-OH by HBTU in the presence of a base (DIPEA), forming an active ester. This intermediate undergoes nucleophilic attack by the free amine of H-Ala-OMe (liberated in situ from its hydrochloride salt), resulting in the formation of the peptide bond.
Experimental Protocol (Standard Operating Procedure)
Reagents:
-
Boc-Val-OH (1.0 equiv)
-
H-Ala-OMe·HCl (1.0 equiv)[2]
-
HBTU (1.1 equiv)[2]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve Boc-Val-OH (10 mmol) and HBTU (11 mmol) in anhydrous DCM (50 mL). Stir at 0°C under nitrogen for 15 minutes.
-
Neutralization: Add DIPEA (30 mmol) to the mixture. The solution may turn slightly yellow.
-
Coupling: Add H-Ala-OMe·HCl (10 mmol) directly to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1; Stain: Ninhydrin or PMA).
-
Work-up:
-
Dilute with EtOAc (100 mL).
-
Wash sequentially with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield this compound as a white solid.
Synthesis Workflow Diagram
Caption: Logical workflow for the solution-phase synthesis of this compound using HBTU activation.
Analytical Characterization
Verification of the structure is performed using Proton Nuclear Magnetic Resonance (
Proton NMR ( H NMR) Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[3][4]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 6.50 - 6.52 | Doublet (d) | 1H | NH (Amide) | Ala Nitrogen proton |
| 5.10 - 5.12 | Doublet (d) | 1H | NH (Carbamate) | Val Nitrogen proton (Boc) |
| 4.55 - 4.62 | Multiplet (m) | 1H | Chiral center of Alanine | |
| 3.92 - 3.96 | Multiplet (m) | 1H | Chiral center of Valine | |
| 3.75 | Singlet (s) | 3H | O-CH₃ | Methyl Ester group |
| 2.10 - 2.20 | Multiplet (m) | 1H | Isopropyl methine | |
| 1.45 | Singlet (s) | 9H | C(CH₃)₃ | Boc tert-butyl group |
| 1.41 | Doublet (d) | 3H | Alanine methyl side chain | |
| 0.90 - 0.98 | Doublets (dd) | 6H | Valine isopropyl methyls |
Mass Spectrometry
-
Method: ESI-MS (Positive Mode)
-
Expected Ion:
[5] -
Calculated Mass:
Da -
Observed m/z: ~325.2
Applications in Drug Development
This compound is not merely a synthetic intermediate; its specific dipeptide sequence is a privileged structure in medicinal chemistry.
Protease-Cleavable Linkers (ADCs)
The Val-Ala (VA) dipeptide sequence is a classic substrate for lysosomal proteases, specifically Cathepsin B . In Antibody-Drug Conjugates (ADCs), this sequence serves as a linker that is stable in blood plasma but rapidly cleaved upon internalization into the tumor cell lysosome.
-
Mechanism: The enzyme recognizes the hydrophobic Val-Ala motif.
-
Cleavage Site: Hydrolysis occurs at the C-terminus of the Alanine residue.
-
Role of this compound: It is the precursor to the Val-Ala-PAB (para-aminobenzyl) linker system. The methyl ester is hydrolyzed to the acid (Boc-Val-Ala-OH), coupled to PAB, and then attached to a cytotoxic payload (e.g., MMAE).
Elastase Substrate Modeling
Human Neutrophil Elastase (HNE) preferentially cleaves peptides with small hydrophobic residues like Alanine or Valine at the P1 position. This compound serves as a model substrate to assay elastase activity or to screen for inhibitors by replacing the ester with an electrophilic "warhead" (e.g., chloromethyl ketone).
Biological Activation Pathway
Caption: Pathway from this compound precursor to active drug release in Antibody-Drug Conjugates.[6]
References
-
Sigma-Aldrich. Boc-Ala-OMe Product Specification & CAS 28875-17-4. Retrieved from
-
BroadPharm. Boc-Val-Ala-OH ADC Linker Properties. Retrieved from
-
PubChem. Boc-Val-Ala-Ala-OMe Compound Summary (CID 102402959). Retrieved from
-
Nanjo, T. et al. (2025).[2] Synthesis of Chlorinated Oligopeptides via N-Chloropeptide Strategy. Amazon AWS S3. Retrieved from
-
ResearchGate. Efficient Sustainable Tool for Monitoring Chemical Reactions... (ESI-MS of this compound). Retrieved from
Sources
An In-Depth Technical Guide to the Synthesis and Application of N-BOC-L-Valyl-L-Alanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Val-Ala Dipeptide Motif in Advanced Therapeutics
In the landscape of modern drug development, particularly in the realm of targeted therapies, the strategic design of molecular components is paramount. Dipeptides, the simplest peptide units, serve as critical building blocks in constructing more complex therapeutic agents. Among these, the L-valyl-L-alanine (Val-Ala) moiety has garnered significant attention, primarily for its role as an enzymatically cleavable linker in antibody-drug conjugates (ADCs).[1][2] ADCs are a powerful class of biopharmaceuticals that deliver potent cytotoxic agents directly to cancer cells, and the linker's stability in circulation and its selective cleavage within the target cell are crucial for both efficacy and safety.[]
The Val-Ala linker is designed to be stable in the bloodstream, minimizing premature drug release and off-target toxicity.[2] Upon internalization of the ADC into a cancer cell, the Val-Ala dipeptide is recognized and cleaved by specific lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[][4] This targeted release of the cytotoxic payload at the site of action enhances the therapeutic index of the drug.[2] The N-terminally protected and C-terminally esterified form of this dipeptide, N-BOC-L-Valyl-L-Alanine Methyl Ester (BOC-Val-Ala-OMe), is a key intermediate for the synthesis of these advanced therapeutic constructs.
This in-depth technical guide provides a comprehensive overview of this compound, focusing on its synthesis due to its limited commercial availability as a ready-made reagent. We will detail the physicochemical properties of the necessary starting materials, provide a step-by-step protocol for its solution-phase synthesis, discuss methods for its characterization, and explore its applications in research and drug development.
Physicochemical Properties of Starting Materials
The synthesis of this compound is achieved through the coupling of two primary reagents: N-BOC-L-Valine and L-Alanine methyl ester hydrochloride. The properties of these commercially available starting materials are summarized below.
| Property | N-BOC-L-Valine | L-Alanine methyl ester hydrochloride |
| Synonyms | Boc-Val-OH | H-Ala-OMe·HCl |
| CAS Number | 13734-41-3[5][6][7][8] | 2491-20-5[9][10][11] |
| Molecular Formula | C10H19NO4 | C4H10ClNO2 |
| Molecular Weight | 217.27 g/mol [5] | 139.58 g/mol [9] |
| Appearance | White crystalline powder[7] | White powder[10] |
| Melting Point | 77-80 °C[7] | 109-111 °C[11] |
| Solubility | Soluble in Chloroform, DMF, DMSO, Methanol[7] | Soluble in Water, DMSO, Methanol[11] |
| Storage | Room temperature, sealed in dry, dark place[7] | 2-8°C, inert atmosphere[11] |
Synthesis of N-BOC-L-Valyl-L-Alanine Methyl Ester: A Step-by-Step Protocol
The synthesis of this compound is a classic example of a solution-phase peptide coupling reaction. This process involves the activation of the carboxylic acid group of N-BOC-L-Valine and its subsequent reaction with the free amino group of L-Alanine methyl ester to form a peptide bond. The following protocol is a robust and widely applicable method utilizing common peptide coupling reagents.
Experimental Protocol: Solution-Phase Dipeptide Synthesis
This protocol details the coupling of N-BOC-L-Valine with L-Alanine methyl ester hydrochloride using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as the coupling reagents.[12]
Materials:
-
N-BOC-L-Valine
-
L-Alanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Neutralization of L-Alanine Methyl Ester Hydrochloride:
-
In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.1 equivalents) dropwise to the solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete neutralization of the hydrochloride salt, yielding the free base of L-Alanine methyl ester.
-
-
Activation of N-BOC-L-Valine:
-
In a separate flask, dissolve N-BOC-L-Valine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Filter the DCU precipitate from the activated N-BOC-L-Valine solution.
-
Add the filtrate containing the activated Boc-amino acid to the solution of the free L-Alanine methyl ester from step 1.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any newly formed DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Diagram of the Synthesis Workflow:
Caption: Solution-phase synthesis workflow for this compound.
Characterization of the Synthesized Product
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
-
Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the dipeptide, showing the characteristic peaks for the Boc group, the amino acid side chains, the peptide bond, and the methyl ester.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling of the two amino acid residues.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules for therapeutic applications.
-
Antibody-Drug Conjugates (ADCs): The primary application of the Val-Ala dipeptide is as an enzymatically cleavable linker in ADCs.[1][2] The BOC-protected and methyl-esterified form is an ideal precursor for further elaboration into a linker-payload system that can be conjugated to a monoclonal antibody.
-
Peptide-based Drug Discovery: This dipeptide can be incorporated into larger peptide sequences to study structure-activity relationships or to develop peptide-based inhibitors of enzymes.
-
Prodrug Design: The Val-Ala motif can be used to create prodrugs of small molecule therapeutics, where the dipeptide is cleaved by specific enzymes to release the active drug at the target site.
Safe Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust or contact with skin and eyes.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.
-
For long-term storage, refrigeration at 2-8°C is recommended to maintain its stability.
Reputable Suppliers for Starting Materials
| Supplier | Product |
| Sigma-Aldrich (Merck) | N-BOC-L-Valine, L-Alanine methyl ester hydrochloride |
| TCI Chemicals | N-BOC-L-Valine, L-Alanine methyl ester hydrochloride |
| Aapptec | N-BOC-L-Valine |
| Chem-Impex | L-Alanine methyl ester hydrochloride |
| Simson Pharma | N-BOC-L-Valine |
| CD Formulation | N-BOC-L-Valine |
| BLD Pharm | L-Alanine methyl ester hydrochloride |
| IndiaMART | N-BOC-L-Valine |
| ChemicalBook | L-Alanine methyl ester hydrochloride |
References
-
IndiaMART. Boc -L- Val- OH,CASNO13734-41-3. Available from: [Link]
-
CD Formulation. BOC-L-Valine. Available from: [Link]
-
Aapptec. Boc-Val-OH, N-Boc-L-valine; CAS 13734-41-3. Available from: [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as a superior linker to Val–Ala. Mol. Pharmaceutics. Available from: [Link]
-
Dipeptide Syntheses via Activated α-‐Aminoesters. Org. Synth. 2015. Available from: [Link]
-
Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. ACS Omega. Available from: [Link]
-
benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Org. Synth. 1985. Available from: [Link]
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Adv. 2024. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods. Available from: [Link]
-
Cleavable linkers in antibody–drug conjugates. University of Cambridge. Available from: [Link]
-
AxisPharm. Val-ala linkers. Available from: [Link]
Sources
- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Val-ala linkers - ADC Linkers | AxisPharm [axispharm.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC-VAL-OME One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 8. chempep.com [chempep.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility and Stability of BOC-Val-Ala-OMe
Executive Summary
BOC-Val-Ala-OMe (N-tert-butoxycarbonyl-L-valyl-L-alanine methyl ester) is a fully protected dipeptide intermediate commonly utilized in peptide synthesis and medicinal chemistry. Structurally, it is characterized by high lipophilicity due to the presence of the tert-butyl carbamate (Boc) protecting group at the N-terminus, the methyl ester (OMe) at the C-terminus, and two hydrophobic side chains (Isopropyl from Valine, Methyl from Alanine).
This guide provides a definitive technical analysis of its physicochemical behavior. Key takeaways:
-
Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM). Practically insoluble in water.
-
Stability: Exhibits orthogonal stability.[1] The Boc group is acid-labile but base-stable; the methyl ester is base-labile (saponification) but stable to mild acid.
-
Handling: Requires moisture-free storage to prevent slow ester hydrolysis and racemization.
Physicochemical Profile
| Property | Description |
| Chemical Name | N-tert-butoxycarbonyl-L-valyl-L-alanine methyl ester |
| Molecular Formula | C₁₄H₂₆N₂O₅ |
| Molecular Weight | ~302.37 g/mol |
| Physical State | White to off-white crystalline powder |
| Lipophilicity | High (LogP > 0 estimated); Hydrophobic character dominates |
| pKa | No ionizable groups in pH 2–10 range (fully protected) |
Structural Implications
The molecule lacks free hydrogen bond donors/acceptors capable of interacting significantly with water. The bulky Boc group and the valine side chain create steric hindrance, further reducing aqueous solubility but enhancing solubility in organic solvents by disrupting crystal lattice energy.
Solubility Analysis
Solvent Compatibility Matrix
The following data summarizes the solubility profile based on the "like dissolves like" principle and standard peptide synthesis behaviors.
| Solvent Class | Specific Solvent | Solubility Rating | Application |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Synthesis, Purification, Transfer |
| Polar Aprotic | DMF, DMSO | Excellent (>100 mg/mL) | Reaction solvent, Stock solutions |
| Alcohols | Methanol, Ethanol | Good | Crystallization, Hydrogenation solvent |
| Esters | Ethyl Acetate | Moderate/Good | Extraction workup |
| Ethers | Diethyl Ether, MTBE | Poor/Insoluble | Precipitation (Anti-solvent) |
| Aqueous | Water, PBS | Insoluble | Washing (removes salts/impurities) |
| Hydrocarbons | Hexane, Heptane | Insoluble | Precipitation (Anti-solvent) |
Dissolution Protocol for Biological Assays
Since this compound is water-insoluble, biological applications require a co-solvent system.
-
Primary Solubilization: Dissolve the solid peptide in 100% DMSO to create a high-concentration stock (e.g., 20–50 mM).
-
Dilution: Slowly add the DMSO stock to the aqueous buffer (PBS or media) while vortexing.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity or compound precipitation.
-
Observation: If turbidity occurs, the compound has precipitated. Reduce the stock concentration.
-
Visualization: Solubility Workflow
Figure 1: Decision tree for solubilizing this compound based on application.
Stability Profile
Chemical Stability (Orthogonal Reactivity)
The stability of this compound is defined by its two protecting groups. They allow for selective modification of either terminus.
-
Acid Stability (Boc Group):
-
Labile: Strong acids (Trifluoroacetic acid (TFA), HCl in Dioxane, HBr in Acetic Acid). Exposure removes the Boc group, yielding H-Val-Ala-OMe.
-
Stable: Weak acids (Acetic acid, dilute citric acid) used during workups.
-
-
Base Stability (Methyl Ester):
-
Labile: Strong bases (NaOH, LiOH, KOH). Exposure hydrolyzes the ester, yielding BOC-Val-Ala-OH (Saponification).
-
Stable: Tertiary amines (Triethylamine, DIPEA) used in coupling reactions.
-
-
Thermal Stability:
-
Stable at room temperature in solid form.
-
Avoid heating >40°C in basic solution to prevent racemization (epimerization at the Alpha-carbon).
-
Storage Recommendations
-
Solid State: Store at -20°C in a desiccator. Protect from moisture to prevent slow hydrolysis of the methyl ester.
-
Solution State:
-
DMSO/DMF: Stable for weeks at -20°C.
-
Aqueous/Buffer: Unstable. Prepare fresh. The ester bond is susceptible to hydrolysis at physiological pH (7.4) over prolonged periods (days).
-
Visualization: Degradation & Deprotection Pathways
Figure 2: Chemical fate of this compound under acidic, basic, and stress conditions.
Experimental Protocols
Protocol: HPLC Stability Assay
To verify the integrity of this compound over time or under stress conditions.
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 5µm, 4.6x150mm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Detection: UV at 210 nm (peptide bond) and 254 nm.
Methodology:
-
Sample Prep: Dissolve 1 mg of this compound in 1 mL of ACN.
-
Gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.
-
Analysis:
-
This compound will elute late (high %B) due to hydrophobicity.
-
Degradation products (H-Val-Ala-OMe or BOC-Val-Ala-OH) are more polar and will elute earlier (lower retention time).
-
-
Acceptance Criteria: Purity area > 95%. Any new peak > 1% indicates instability.
Protocol: Solubility Limit Test (Visual)
Use this rapid test to determine if a specific solvent is suitable for your concentration requirements.
-
Weigh 10 mg of this compound into a clear glass vial.
-
Add 100 µL of the target solvent (starting concentration equivalent to 100 mg/mL).
-
Vortex for 30 seconds.
-
Check:
-
Clear solution: Solubility > 100 mg/mL.
-
Particulates visible: Add solvent in 100 µL increments until clear.
-
-
Calculate: Solubility (mg/mL) = Mass (mg) / Total Volume (mL).
References
-
Greene, T.W.[1] & Wuts, P.G.M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of Boc acidolysis and ester saponification).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews, 109(6), 2455-2504.
-
Sigma-Aldrich. (n.d.).[5] Boc-Ala-OMe Product Specification. (Used as a proxy for physicochemical properties of Boc-dipeptide methyl esters).
-
BroadPharm. (n.d.). Boc-Val-Ala-OH ADC Linker Properties. (Reference for Val-Ala dipeptide stability and solubility behavior).
-
PubChem. (2024).[6] Compound Summary: Boc-Val-Ala-Ala-OMe. National Library of Medicine.
Sources
Mechanistic Insight: BOC-Val-Ala-OMe in Proteolytic Systems
Executive Summary
BOC-Val-Ala-OMe (
This guide details the molecular kinetics of this interaction, the catalytic mechanism of its hydrolysis, and the experimental protocols required to utilize it in drug development and enzymatic profiling.
Chemical Identity & Physicochemical Profile[1][2]
| Property | Specification |
| Chemical Name | |
| Formula | |
| Molecular Weight | ~302.37 g/mol |
| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO); limited solubility in pure water (requires co-solvent like DMSO for biological assays). |
| Structural Motif | BOC : N-terminal protecting group (lipophilic). Val-Ala : Dipeptide recognition sequence (Hydrophobic P2-P1). OMe : C-terminal methyl ester (Scissile bond). |
Mechanism of Action: Enzymatic Hydrolysis
The biological activity of this compound is defined by its susceptibility to hydrolysis by Serine Proteases , particularly Porcine Pancreatic Elastase (PPE) and Human Leukocyte Elastase (HLE) . The mechanism follows the classical serine protease catalytic triad (Ser-His-Asp) pathway.
Substrate Recognition (The "Lock and Key")
Elastase is unique among serine proteases for its specificity toward small, hydrophobic amino acids at the P1 position (the residue N-terminal to the scissile bond).
-
P1 Position (Alanine): The methyl side chain of Alanine fits perfectly into the restricted S1 specificity pocket of elastase, which is occluded by bulky residues (Val-216 and Thr-226), preventing larger substrates (like Phe/Tyr used by Chymotrypsin) from binding.
-
P2 Position (Valine): The isopropyl side chain of Valine interacts with the S2 hydrophobic pocket , stabilizing the enzyme-substrate complex (
).
Catalytic Pathway (Acylation & Deacylation)
The hydrolysis of the methyl ester (OMe) proceeds in two distinct stages:
-
Acylation (Release of Methanol):
-
The hydroxyl group of the catalytic Serine-195 attacks the carbonyl carbon of the methyl ester.
-
A tetrahedral intermediate forms, stabilized by the "Oxyanion Hole" (backbone amides of Gly-193 and Ser-195).
-
The ester bond collapses, releasing Methanol (MeOH) as the first product (
) and forming the covalent Acyl-Enzyme Intermediate .
-
-
Deacylation (Release of Acid):
-
A water molecule, activated by Histidine-57 , attacks the acyl-enzyme ester linkage.
-
A second tetrahedral intermediate forms and collapses.
-
BOC-Val-Ala-OH (Acid,
) is released, and the enzyme is regenerated.
-
Visualization of Signaling Pathway
The following diagram illustrates the catalytic cycle of Elastase with this compound.
Caption: The catalytic cycle of serine protease hydrolysis acting on this compound, involving acylation and deacylation steps.
Biological Applications
Elastase Inhibition Assays
This compound is used as a competing substrate to determine the
Antibody-Drug Conjugates (ADCs)
The Val-Ala (and related Val-Cit) dipeptide sequence is a "gold standard" cleavable linker in ADC design.
-
Mechanism: The linker connects a cytotoxic payload (e.g., PBD dimer or Auristatin) to an antibody.
-
Activation: Upon endocytosis, the ADC enters the lysosome . Lysosomal proteases (specifically Cathepsin B ) recognize the Val-Ala motif.
-
Relevance of OMe: While the final drug uses an amide linkage to the payload, this compound serves as a critical small-molecule model to validate cleavage efficiency during the early stages of linker design.
Experimental Protocol: Kinetic Hydrolysis Assay
Objective: Determine the catalytic activity of Porcine Pancreatic Elastase (PPE) using this compound. Method: Potentiometric Titration (pH-Stat Method) or Colorimetric Indicator Assay. Note: Unlike pNA substrates which change color directly, ester hydrolysis releases acid, requiring pH monitoring.
Reagents
-
Buffer: 10 mM Tris-HCl, pH 8.0 (Optimum for Elastase).
-
Substrate Stock: 50 mM this compound in DMSO.
-
Enzyme Solution: PPE (1 mg/mL) in 1 mM HCl (prevents autolysis).
-
Indicator (for Colorimetric): 0.01% Phenol Red (if not using pH-stat).
Step-by-Step Workflow
-
Preparation:
-
Pre-warm 2.9 mL of Buffer in a quartz cuvette or reaction vessel to 25°C.
-
Add 50 µL of Substrate Stock (Final Conc: ~0.8 mM). Ensure rapid mixing to prevent precipitation.
-
-
Baselines:
-
Record the background rate of spontaneous hydrolysis (blank) for 2 minutes.
-
-
Initiation:
-
Add 10-50 µL of Enzyme Solution.
-
Mix by inversion (3x).
-
-
Monitoring (Choose A or B):
-
A (pH-Stat - Gold Standard): Use an autotitrator to maintain pH 8.0 by adding 0.01 M NaOH. The slope of NaOH volume vs. time gives the reaction rate (
). -
B (Colorimetric): Monitor Absorbance at 560 nm (Phenol Red shift). As acid is produced, the pH drops, and absorbance decreases. Requires a standard curve of HCl vs. Absorbance.
-
-
Data Analysis:
-
Calculate Initial Velocity (
) from the linear portion of the curve (first 10% of conversion). -
Plot
vs. [Substrate] to determine and using the Michaelis-Menten equation.
-
Data Table: Typical Kinetic Parameters (PPE)
| Parameter | Value (Approx.) | Unit | Significance |
| 0.2 - 1.5 | mM | Affinity of Elastase for Val-Ala motif. | |
| 15 - 30 | Turnover number (slow compared to specific pNA substrates). | ||
| ~20,000 | Catalytic Efficiency. |
References
-
Bieth, J., Spiess, B., & Wermuth, C. G. (1974). The synthesis and analytical use of a highly sensitive and convenient substrate of elastase. Biochemical Medicine, 11(4), 350-357. Link
-
Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies and antigen-binding activity. Bioconjugate Chemistry, 13(4), 855-869. Link
-
Powers, J. C., et al. (1977). Specificity of porcine pancreatic elastase, human leukocyte elastase and cathepsin G. Inhibition with peptide chloromethyl ketones. Biochimica et Biophysica Acta (BBA), 485(1), 156-166. Link
-
BroadPharm. (n.d.). Boc-Val-Ala-OH ADC Linker Product Guide. Link
A Senior Application Scientist's Guide to BOC-Val-Ala-OMe in Peptide Chemistry
Abstract
This technical guide provides an in-depth exploration of N-tert-butyloxycarbonyl-L-valyl-L-alanine methyl ester (BOC-Val-Ala-OMe), a pivotal dipeptide derivative in the field of peptide chemistry. We will dissect its fundamental physicochemical properties, strategic applications in both solid-phase and solution-phase peptide synthesis, and its role as a model substrate in enzymology. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and field-proven experimental protocols. We aim to elucidate the causal relationships behind methodological choices, ensuring a robust and validated understanding of this versatile building block.
Introduction: The Strategic Importance of Protected Dipeptides
Modern peptide science, a cornerstone of drug discovery and chemical biology, relies on the precise and efficient assembly of amino acid sequences.[1][2][3] The synthesis of peptides is a meticulous process that necessitates the use of protecting groups to prevent unwanted side reactions and ensure the correct formation of peptide bonds.[4][5] Among the arsenal of protective strategies, the tert-butyloxycarbonyl (BOC) group has long been a fundamental tool for the temporary protection of the α-amino group of amino acids.[][][8]
This compound emerges as a particularly valuable reagent. It is a dipeptide, composed of valine and alanine, where the N-terminus of valine is protected by a BOC group, and the C-terminus of alanine is protected as a methyl ester. This pre-formed dipeptide unit offers several advantages in peptide synthesis, including the reduction of coupling steps and the potential to overcome challenges associated with "difficult sequences" that are prone to aggregation.[9] Furthermore, its well-defined structure makes it an excellent substrate for studying the specificity and kinetics of various proteases.
This guide will navigate the multifaceted roles of this compound, providing both the "what" and the "why" behind its application in the laboratory.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆N₂O₅ | PubChem |
| Molecular Weight | 302.37 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Solubility | Soluble in organic solvents like DMF, DCM | General Knowledge |
| Chirality | L-Valine, L-Alanine | PubChem |
Analytical Characterization: A Two-Pronged Approach
Verifying the identity, purity, and structural integrity of this compound is a critical quality control step. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive analysis.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the dipeptide. A reversed-phase C18 column is typically employed with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). The retention time provides a key identifier, and the peak area percentage is used to quantify purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy offers detailed structural confirmation.[11][12] The chemical shifts and coupling constants of the protons on the valine and alanine residues, as well as the BOC and methyl ester groups, provide a unique fingerprint of the molecule. This technique is invaluable for confirming the correct sequence and the integrity of the protecting groups.
Core Applications in Peptide Chemistry
This compound is a versatile tool with applications spanning peptide synthesis and enzymology.
Building Block in Peptide Synthesis
The primary application of this compound is as a dipeptide building block in both solution-phase and solid-phase peptide synthesis (SPPS).[1][9]
In solution-phase synthesis, this compound can be deprotected at either the N-terminus (BOC group removal) or the C-terminus (methyl ester hydrolysis) to allow for chain elongation.
-
N-terminal Deprotection: The BOC group is labile to acidic conditions and is typically removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[][8][13] This exposes the free amine of the valine residue, which can then be coupled to the activated carboxyl group of another amino acid or peptide fragment.
-
C-terminal Deprotection (Saponification): The methyl ester can be hydrolyzed using a mild base, such as sodium hydroxide in a mixture of methanol and water, to yield the free carboxylic acid. This allows for coupling with the free amine of another amino acid or peptide.
The use of protected dipeptide units like this compound in SPPS can be advantageous, particularly for synthesizing long or "difficult" peptide sequences.[9] Incorporating a dipeptide in a single coupling step can improve efficiency and help to disrupt the formation of secondary structures on the resin that can hinder subsequent reactions.[9]
Workflow for SPPS using a Dipeptide Block:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a dipeptide block.
Model Substrate for Protease Specificity Studies
This compound serves as a valuable substrate for characterizing the activity and specificity of proteases.[14] Proteases are enzymes that catalyze the cleavage of peptide bonds, and understanding their substrate preferences is crucial in drug discovery for designing selective inhibitors.[15][16][17]
The Val-Ala peptide bond in this compound can be a target for various proteases. By monitoring the rate of hydrolysis, for instance by HPLC or mass spectrometry, researchers can determine the kinetic parameters (Kₘ and kₖₐₜ) of an enzyme for this specific dipeptide sequence.
Experimental Workflow for Protease Assay:
Caption: Experimental workflow for a typical protease assay using this compound as a substrate.
Detailed Experimental Protocols
To ensure reproducibility and success, the following are detailed, field-proven protocols for key manipulations of this compound.
Protocol for N-terminal BOC Deprotection
Objective: To remove the BOC protecting group from this compound to expose the N-terminal amine of valine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM (approximately 10 mL per gram of dipeptide) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected dipeptide methyl ester.
Protocol for C-terminal Methyl Ester Hydrolysis (Saponification)
Objective: To hydrolyze the methyl ester of this compound to yield the free carboxylic acid.
Materials:
-
This compound
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in methanol (approximately 10 mL per gram) in a round-bottom flask.
-
Add 1 M NaOH solution dropwise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain BOC-Val-Ala-OH.
Conclusion and Future Perspectives
This compound remains a highly relevant and valuable tool in peptide chemistry. Its utility as a dipeptide building block streamlines synthetic processes, while its defined structure provides a reliable substrate for enzymatic studies. As the demand for synthetic peptides in therapeutics and research continues to grow, the strategic use of such well-characterized building blocks will be essential for efficient and successful outcomes. Future advancements may focus on the development of novel dipeptide units with non-natural amino acids to explore new chemical spaces in drug discovery.[18] The foundational principles and methodologies outlined in this guide for this compound will undoubtedly serve as a valuable reference for these future endeavors.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). Understanding the Chemistry of Boc-β-iodo-Ala-OMe in Research Applications. [Link]
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
-
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
-
JoeChem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]
-
National Center for Biotechnology Information. Boc-Val-Ala-Ala-OMe. PubChem Compound Database. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Fields, G. B. (Ed.). (1997). Solid Phase Peptide Synthesis. Methods in Enzymology, 289. Academic Press.
-
Cavallaro, P. A., De Santo, M., Marinaro, R., & Leggio, A. (2024). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. ResearchGate. [Link]
-
National Center for Biotechnology Information. N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester. PubChem Compound Database. [Link]
-
ChemBK. Boc-Ala-OMe. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Durham University. (2023, June 5). The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Durham e-Theses. [Link]
-
ResearchGate. Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]
-
Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
-
Ross, A. D., et al. (2023). Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Bio & Med Chem Au. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
St. Hilaire, P. M., Willert, M., Juliano, M. A., Juliano, L., & Meldal, M. (1999). Substrate profiling and high resolution co-complex crystal structure of a secreted C11 protease conserved across commensal bacteria. Journal of Biological Chemistry, 274(40), 28215-28222. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]
-
Li, L., & Garden, R. W. (2007). Methyl esterification assisted MALDI FTMS characterization of the orcokinin neuropeptide family. Journal of the American Society for Mass Spectrometry, 18(3), 464–472. [Link]
-
Park, S. H., et al. (2015). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Organic letters, 17(21), 5256–5259. [Link]
-
van der Hoorn, R. A. (2008). Four guidelines to identify bona fide protease–substrate pairs. Journal of Experimental Botany, 59(8), 1997-2004. [Link]
-
Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature reviews. Drug discovery, 20(4), 309–325. [Link]
-
Kido, H., et al. (2011). Development of substrate analogue inhibitors for the human airway trypsin-like protease HAT. Bioorganic & medicinal chemistry letters, 21(16), 4893–4897. [Link]
-
Harris, J. L., et al. (2024). Use of protease substrate specificity screening in the rational design of selective protease inhibitors with unnatural amino acids: Application to HGFA, matriptase, and hepsin. Protein Science, 33(3), e5110. [Link]
Sources
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. peptide.com [peptide.com]
- 5. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | C18H26N2O5 | CID 10697741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Four guidelines to identify bona fide protease–substrate pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of substrate analogue inhibitors for the human airway trypsin-like protease HAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of protease substrate specificity screening in the rational design of selective protease inhibitors with unnatural amino acids: Application to HGFA, matriptase, and hepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
Technical Guide: Optimized BOC Chemistry for Dipeptide Synthesis
Executive Summary: The Strategic Case for BOC in Dipeptides
While Fmoc chemistry dominates modern Solid Phase Peptide Synthesis (SPPS), BOC (tert-butyloxycarbonyl) chemistry remains the superior choice for the solution-phase synthesis of dipeptides and short fragment building blocks.
The primary driver for this preference is Diketopiperazine (DKP) suppression . Dipeptide esters are thermodynamically prone to cyclization into DKPs. This reaction is base-catalyzed. The basic conditions required for Fmoc deprotection (e.g., 20% piperidine) often trigger rapid DKP formation before the next coupling can occur. Conversely, BOC deprotection is acidic (TFA or HCl), a condition under which the amine remains protonated (
This guide details the mechanistic underpinnings, optimized protocols, and critical troubleshooting frameworks for robust BOC-based dipeptide synthesis.
Mechanistic Foundations
The Acidolysis Pathway
The BOC group functions as a carbamate that is stable to basic and nucleophilic attack but highly labile to anhydrous acids. The cleavage mechanism is an E1-like elimination driven by the stability of the tert-butyl cation.
Diagram 1: BOC Acidolysis Mechanism
Figure 1: The protonation of the carbamate oxygen leads to the fragmentation of the tert-butyl cation, releasing CO2 and the free amine.
Cation Scavenging: The Hidden Variable
The cleavage generates a reactive tert-butyl cation (
Table 1: Scavenger Cocktails for BOC Deprotection
| Residue Sensitivity | Recommended Scavenger Cocktail (v/v) | Mechanism of Action |
| Standard (No sensitive residues) | DCM / TFA (1:1) or 4M HCl in Dioxane | Solvent acts as weak nucleophile; evaporation removes isobutylene. |
| Methionine (Met) | TFA / Thioanisole (95:5) | Thioanisole traps |
| Tryptophan (Trp) | TFA / Water / TIPS (95:2.5:2.5) | Water and Triisopropylsilane (TIPS) prevent alkylation of the indole ring. |
| Cysteine (Cys) | TFA / EDT / Water (94:3:3) | Ethanedithiol (EDT) is the most effective scavenger for sulfhydryls (Warning: Stench). |
The "Enemy": Diketopiperazine (DKP) Formation[2][3][4]
For dipeptides, the most critical failure mode is DKP formation.[2] This occurs when the N-terminal amine attacks the C-terminal ester carbonyl, forming a stable 6-membered ring.
Critical Insight: This reaction requires a free amine (nucleophile). By maintaining the dipeptide as an acid salt (e.g., TFA salt or HCl salt) immediately after deprotection, the amine remains protonated (
Diagram 2: DKP Formation Pathway
Figure 2: Base-catalyzed cyclization of dipeptide esters into Diketopiperazines.
Experimental Protocol: Solution Phase Dipeptide Synthesis
This protocol describes the synthesis of Boc-Phe-Val-OMe followed by deprotection to H-Phe-Val-OMe·HCl , minimizing DKP risk.
Phase A: Coupling (Installation)
Reagents: Boc-Phe-OH (1.0 eq), H-Val-OMe·HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DCM/DMF (solvent).
-
Dissolution: Dissolve Boc-Phe-OH and HOBt in DCM (0.1 M concentration). If solubility is poor, add minimal DMF.
-
Activation: Cool to 0°C. Add EDC·HCl. Stir for 15 minutes to form the active ester.
-
Addition: Add H-Val-OMe·HCl followed by dropwise addition of DIPEA. Maintain pH ~8 (check with wet pH paper).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup (Crucial):
-
Wash organic layer with 1M KHSO4 (removes basic impurities/DIPEA).
-
Wash with Sat. NaHCO3 (removes unreacted acid).
-
Wash with Brine , dry over MgSO4, and concentrate.
-
Result: Boc-Phe-Val-OMe (Stable intermediate).
-
Phase B: Deprotection (The "Safe" Route)
Reagents: 4M HCl in Dioxane (or EtOAc). Avoid TFA if product is volatile or if DKP risk is extreme, as HCl salts are often more crystalline and stable.
-
Preparation: Dissolve Boc-Phe-Val-OMe in minimal dry dioxane or EtOAc.
-
Acidolysis: Add 4M HCl in Dioxane (10 equivalents of HCl).
-
Reaction: Stir at RT. Evolution of CO2 gas will be observed.
-
Time: Typically 30–60 minutes. Monitor by TLC (Boc-SM will disappear; Product stays at baseline).
-
-
Isolation (Critical for Dipeptides):
-
Do NOT neutralize.
-
Concentrate the mixture in vacuo to remove excess HCl and solvent.
-
Precipitation: Add cold Diethyl Ether (
) or Hexane to the residue. The dipeptide-HCl salt should precipitate as a white solid. -
Filter and dry under high vacuum.[3]
-
Result:H-Phe-Val-OMe·HCl .
-
Why this works: By keeping the product as the HCl salt, the N-terminus is protonated (
Troubleshooting & Optimization
Racemization Control
Racemization occurs via oxazolone formation during the activation step.
-
Risk Factor: High with Histidine and Cysteine; moderate with Phenylalanine.
-
Mitigation: Always use HOBt or HOAt as an additive. Keep the activation temperature low (0°C). Avoid excess base (DIPEA/TEA) during coupling; use exactly enough to free the amine salt.
"Difficult" Sequences (Aggregation)
Even in dipeptides, bulky hydrophobic residues (e.g., Boc-Val-Val-OMe) can aggregate or react slowly.
-
Solution: Switch solvent to NMP or use HATU as the coupling reagent (requires only 1.0 eq base and is faster, reducing racemization time window).
Incomplete Deprotection
If the Boc group persists:
-
Cause: Solvent water content (diluting acid strength) or steric bulk.
-
Fix: Ensure anhydrous conditions. Switch to Neat TFA for 10 minutes, then precipitate immediately.
Workflow Visualization
Diagram 3: Optimized Dipeptide Synthesis Workflow
Figure 3: Step-by-step logic flow from starting materials to stable salt isolation.
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. Available at: [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]
-
Boc Deprotection Mechanism - HCl . Common Organic Chemistry. Available at: [Link]
-
BOC Deprotection Reagent Guide . ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Mechanistic Study of Diketopiperazine Formation . ResearchGate. Available at: [Link]
Sources
Methodological & Application
Application Note: BOC-Val-Ala-OMe as a Scaffold for Protease Inhibitors and ADC Linkers
Executive Summary
BOC-Val-Ala-OMe is a critical dipeptide intermediate used primarily in the synthesis of inhibitors for serine proteases, specifically Human Neutrophil Elastase (HNE) , and as a cleavable linker payload in Antibody-Drug Conjugates (ADCs) . Its structural motif (Valine-Alanine) is privileged, designed to mimic the P2-P1 substrate specificity of elastase-like enzymes and lysosomal proteases (e.g., Cathepsin B).
This guide details the conversion of this ester building block into potent transition-state analog inhibitors (peptide aldehydes) and its role in ADC linker chemistry.
Chemical Profile & Structural Logic
Physicochemical Properties
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-L-valyl-L-alanine methyl ester |
| Molecular Formula | C₁₄H₂₆N₂O₅ |
| Molecular Weight | ~302.37 g/mol |
| Solubility | Soluble in DCM, DMF, MeOH; sparingly soluble in water. |
| Stability | Stable at -20°C. Ester moiety susceptible to hydrolysis at pH > 9. |
Mechanistic Grounding: The Val-Ala Motif
The utility of this compound stems from its recognition by specific enzyme subsites:
-
HNE Specificity: Human Neutrophil Elastase prefers small aliphatic residues (Ala, Val) at the P1 site and hydrophobic residues at P2. The Val-Ala sequence perfectly occupies the S2-S1 pockets, positioning the C-terminus for catalytic attack.
-
ADC Cleavability: In ADCs, the Val-Ala dipeptide serves as a cathepsin-cleavable linker.[1] It is stable in plasma but rapidly hydrolyzed by lysosomal enzymes upon cell internalization, releasing the cytotoxic payload.
Application Note: Designing Elastase Inhibitors
The "Warhead" Concept
This compound itself is a weak inhibitor. To create a potent drug candidate, the C-terminal methyl ester (-OMe) must be converted into an electrophilic "warhead" that traps the enzyme's active site serine (Ser195).
Common Warhead Transformations:
-
Peptide Aldehyde (-CHO): Forms a reversible hemiacetal with the active site serine.
-
Chloromethyl Ketone (-CMK): Irreversibly alkylates the active site histidine.
-
Boronic Acid (-B(OH)₂): Forms a transition-state mimic.
Strategic Synthesis Diagram
The following diagram illustrates the conversion of the "inert" ester block into an active inhibitor via the Weinreb amide intermediate—a route chosen for its high fidelity compared to direct reduction.
Caption: Synthetic pathway converting the ester precursor to the aldehyde inhibitor via the Weinreb amide to prevent over-reduction.
Protocol: Synthesis of BOC-Val-Ala-H (Peptide Aldehyde)
Objective: Convert this compound to the aldehyde inhibitor BOC-Val-Ala-H. Rationale: Direct reduction of methyl esters to aldehydes using DIBAL is notoriously difficult to control and often yields the alcohol. This protocol uses the Weinreb Amide method for superior chemoselectivity.
Phase 1: Hydrolysis to Free Acid
-
Dissolution: Dissolve 10 mmol this compound in 50 mL THF/Water (1:1).
-
Saponification: Add 1.2 eq of LiOH (1M aqueous solution) at 0°C. Stir at room temperature (RT) for 2 hours.
-
Monitoring: Check by TLC (SiO₂, 5% MeOH in DCM). The ester spot (R_f ~0.8) should disappear, replaced by the baseline acid spot.
-
Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
-
Checkpoint: Yield should be >95% white solid.
-
Phase 2: Weinreb Amide Formation
-
Activation: Dissolve the crude acid in dry DCM (0.2 M). Add 1.2 eq EDC·HCl and 1.2 eq HOBt . Stir for 15 min at 0°C.
-
Coupling: Add 1.2 eq N,O-Dimethylhydroxylamine hydrochloride and 2.5 eq DIPEA .
-
Reaction: Stir overnight at RT under nitrogen.
-
Purification: Wash with 5% citric acid, sat. NaHCO₃, and brine. Flash chromatography (Hex/EtOAc) is usually required to remove urea byproducts.
Phase 3: Reduction to Aldehyde
-
Setup: Dissolve the Weinreb amide in anhydrous THF (0.1 M) under Argon. Cool to -78°C (Critical for preventing over-reduction).
-
Reduction: Dropwise add 1.5 eq LiAlH₄ (1M in THF). Stir at -78°C for 30–60 mins.
-
Quench: Quench at -78°C with dropwise addition of sat. KHSO₄ (aqueous).
-
Isolation: Warm to RT, dilute with ether, separate phases, and dry.
-
Storage: Peptide aldehydes are prone to racemization and oxidation. Store at -80°C under inert gas immediately.
Application Note: ADC Linker Chemistry
This compound is also the precursor for the Val-Ala-PAB (p-aminobenzyl) linker system used in ADCs.
Mechanism:
-
Conjugation: The ester is hydrolyzed and coupled to the payload (e.g., MMAE) via a PAB spacer.
-
Internalization: Upon ADC entry into the tumor cell, the lysosome fuses with the endosome.
-
Cleavage: Cathepsin B recognizes the Val-Ala sequence.[2] It cleaves the amide bond between Alanine and the PAB spacer.
-
Release: The PAB spacer spontaneously undergoes 1,6-elimination, releasing the free drug.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Over-reduction to Alcohol | Temperature too high during LiAlH₄ addition. | Maintain strict -78°C; ensure thermometer is in the solution. |
| Racemization of Ala | Basic conditions during coupling or workup. | Use HOBt/EDC (suppresses racemization); avoid excess base (DIPEA). |
| Poor Solubility | Hydrophobic Val-Ala nature.[2] | Use DMF/DCM mixtures; sonicate before adding reagents. |
| Low Yield (Hydrolysis) | Steric bulk of Valine. | Increase reaction time; warm slightly to 35°C if necessary. |
References
-
Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids. Synthesis. (Seminal paper on Weinreb amide reduction for peptide aldehydes).
-
Kawabata, T., et al. (1995). Design and Synthesis of New Orally Active Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry. (Demonstrates Val-Ala motif in elastase inhibitors).
-
Dubowchik, G. M., et al. (2002). Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates. Bioconjugate Chemistry. (Establishes Val-Ala as a standard ADC linker).
-
Powers, J. C., et al. (1977). Specificity of Granulocyte Elastases. Biochimica et Biophysica Acta. (Defines the S1/S2 specificity for Val/Ala).
Sources
Optimization of Solution-Phase Dipeptide Synthesis: BOC-Val-Ala-OMe
Abstract & Scientific Context
The synthesis of BOC-Val-Ala-OMe (N-tert-butoxycarbonyl-L-valyl-L-alanine methyl ester) serves as a critical model system for understanding the coupling dynamics of
This Application Note details a robust, solution-phase protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) . Unlike Dicyclohexylcarbodiimide (DCC), which generates insoluble urea byproducts that are difficult to remove, EDC produces a water-soluble urea derivative, streamlining the purification process through aqueous extraction. HOBt is employed as a nucleophilic additive to convert the highly reactive (and racemization-prone)
Reaction Mechanism & Strategy
The success of this protocol relies on a "Pre-activation" strategy. Rather than mixing all reagents simultaneously, the carboxylic acid (BOC-Val-OH) is first activated with EDC and HOBt. This ensures the formation of the active ester before the amine component is introduced, minimizing the window for side reactions.
Mechanistic Pathway
-
Activation: Protonation of EDC facilitates attack by the carboxylate of BOC-Val-OH, forming the
-acylisourea. -
Stabilization: HOBt attacks the
-acylisourea, displacing the urea leaving group and forming the OBt-active ester. This intermediate is less prone to oxazolone formation (the primary pathway for racemization). -
Coupling: The free amine of H-Ala-OMe attacks the OBt-ester, yielding the dipeptide bond.
Visualization: Mechanistic Pathway
Figure 1: Mechanistic flow of EDC/HOBt coupling. Note the interception of the unstable O-acylisourea by HOBt to prevent side reactions.
Materials & Stoichiometry
Solvent Choice: Dichloromethane (DCM) is the primary solvent due to its low boiling point and excellent solubility for protected peptides. If reagents fail to dissolve, a 10-20% addition of Dimethylformamide (DMF) is permissible, though it complicates the aqueous workup.
| Component | Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| Acid | BOC-Val-OH | 217.26 | 1.0 | Carboxyl Component |
| Amine | H-Ala-OMe · HCl | 139.58 | 1.1 | Amine Component (Salt) |
| Coupling Agent | EDC · HCl | 191.70 | 1.2 | Activator (Carbodiimide) |
| Additive | HOBt (anhydrous) | 135.12 | 1.2 | Racemization Suppressor |
| Base | DIPEA (Hünig's Base) | 129.24 | 2.5 | Neutralizes HCl salt |
| Solvent | DCM (Anhydrous) | - | 0.1 M | Reaction Medium |
Note on Base: The amine is supplied as a hydrochloride salt (H-Ala-OMe · HCl). It must be neutralized to release the free amine. We use 2.5 equivalents of DIPEA: 1.0 equiv to neutralize the HCl on the amine, and slight excess to maintain basicity for the coupling.
Experimental Protocol
Phase 1: Pre-Activation (Critical for Purity)
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Dissolution: Add BOC-Val-OH (1.0 equiv) and HOBt (1.2 equiv) to the flask.
-
Solvent: Add anhydrous DCM to achieve a concentration of ~0.1 M (relative to the acid). Stir until fully dissolved.
-
Cooling: Submerge the flask in an ice-water bath (
). Allow to equilibrate for 10 minutes. -
Activation: Add EDC · HCl (1.2 equiv) in one portion.
-
Observation: The solution may become slightly cloudy or change color slightly. Stir at
for 20 minutes . This allows the formation of the OBt-active ester.
-
Phase 2: Coupling Reaction[3]
-
Amine Preparation: In a separate vial, dissolve H-Ala-OMe · HCl (1.1 equiv) in a minimal amount of DCM. Add DIPEA (2.5 equiv).
-
Why? Pre-mixing the amine and base ensures the free amine is ready to attack immediately upon addition.
-
-
Addition: Dropwise add the Amine/Base solution to the chilled Activated Acid solution over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 4 to 12 hours .
-
Monitoring: Check progress via TLC (System: 50% EtOAc/Hexane). Stain with Ninhydrin (detects free amine) or Bromocresol Green (detects free acid). The reaction is complete when the starting acid spot disappears.
-
Phase 3: Workup & Isolation (Self-Validating Purification)
The workup relies on chemical orthogonality. We wash away impurities based on their solubility in acidic or basic aqueous layers.
-
Dilution: Dilute the reaction mixture with excess DCM (double the volume).
-
Acid Wash (Removes Amine/Base): Wash the organic layer with 10% Citric Acid (2 x 30 mL).
-
Base Wash (Removes Acid): Wash with Saturated
(2 x 30 mL). -
Drying: Wash with Brine (1 x 30 mL) to remove residual water. Dry the organic layer over anhydrous
or . -
Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate in vacuo (Rotary Evaporator) to yield the crude peptide.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow ensuring removal of reagents via specific aqueous washes.
Analytical Validation & Troubleshooting
Expected Data
-
TLC: Product should appear as a distinct spot, typically higher Rf than the starting amine but lower than the protected acid in EtOAc/Hexane mixtures.
-
Yield: Solution phase coupling of Valine typically yields 75-90%. Lower yields suggest incomplete activation or steric hindrance issues.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Steric Hindrance of Valine | Increase activation time (Step 5) to 45 mins. Use HATU instead of EDC for difficult couplings [1]. |
| Racemization | High Base Concentration | Ensure DIPEA is not in large excess (>3 equiv). Keep activation step at strict |
| Emulsion during Workup | DMF presence | If DMF was used, wash with 5% LiCl solution (3x) before the Acid wash to remove DMF [3].[9] |
| Precipitate in Reaction | Urea formation | EDC urea is soluble, but if DCU (from DCC) was used by mistake, filter it off before workup. |
References
-
National Institutes of Health (NIH). (2014). Epimerisation in Peptide Synthesis. PMC. Retrieved from [Link]
-
Organic Syntheses. (2012). Standard Coupling Procedures: EDC/HOBt. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Practical methods for solution-phase peptide synthesis. RSC Advances. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. chimia.ch [chimia.ch]
- 8. olitecn.gr [olitecn.gr]
- 9. reddit.com [reddit.com]
Application of BOC-Val-Ala-OMe in antibody-drug conjugate (ADC) linkers
Application Note: High-Fidelity Synthesis of Val-Ala ADC Linkers using BOC-Val-Ala-OMe
Executive Summary
The dipeptide motif Valine-Alanine (Val-Ala) has emerged as a superior alternative to the traditional Valine-Citrulline (Val-Cit) linker in next-generation Antibody-Drug Conjugates (ADCs).[1] While Val-Cit is widely used (e.g., in Adcetris®), it suffers from hydrophobicity-induced aggregation at high Drug-Antibody Ratios (DAR). Val-Ala linkers exhibit enhanced hydrophilicity and plasma stability while maintaining rapid cleavage kinetics by lysosomal Cathepsin B .
This guide details the application of This compound (N-tert-butoxycarbonyl-L-valyl-L-alanine methyl ester) as the critical starting material for synthesizing these linkers. We provide a validated workflow for converting this protected intermediate into a functional Maleimide-Caproyl-Val-Ala-PAB-Payload construct, emphasizing the prevention of racemization and the optimization of yield.
Scientific Rationale & Mechanism
Why Val-Ala?
The choice of linker defines the therapeutic window of an ADC. The Val-Ala dipeptide offers distinct physicochemical advantages:
-
Reduced Aggregation: Val-Ala is less hydrophobic than Val-Cit, reducing the propensity of the ADC to aggregate, which improves pharmacokinetics (PK) and reduces immunogenicity.
-
High Specificity: The amide bond between the C-terminal Alanine and the spacer (PAB) is a highly specific substrate for Cathepsin B , a cysteine protease upregulated in lysosomes of many cancer cells.
-
Plasma Stability: Unlike ester-based linkers, the Val-Ala amide bond remains stable in neutral physiological pH (bloodstream), preventing premature drug release.
Mechanism of Action (The "Payload Release" Cascade)
The efficacy of the linker relies on a precise sequence of biological events known as Self-Immolative Elimination .
-
Internalization: The ADC binds to the target antigen and is endocytosed.
-
Lysosomal Trafficking: The vesicle fuses with the lysosome.
-
Enzymatic Cleavage: Cathepsin B recognizes the Val-Ala sequence and hydrolyzes the amide bond at the C-terminus of Alanine.
-
1,6-Elimination: The cleavage exposes the amine of the para-aminobenzyl (PAB) spacer. The electron density shifts, causing the spontaneous release of carbon dioxide and the free cytotoxic payload (e.g., MMAE).
Figure 1: Mechanism of Cathepsin B-mediated cleavage of the Val-Ala linker.[2]
Experimental Workflow: Synthesis Protocol
Objective: Synthesis of Mc-Val-Ala-PAB-PNP (activated linker) starting from This compound .
Reagents Required:
-
Starting Material: this compound (High Purity >98%)
-
Solvents: THF (anhydrous), Methanol, DCM, DMF.
-
Reagents: LiOH (Lithium Hydroxide), EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline), PAB-OH (p-Aminobenzyl alcohol), Bis(4-nitrophenyl) carbonate, TFA (Trifluoroacetic acid), Maleimide-Caproic acid (Mc-OSu).
Phase 1: Hydrolysis of Methyl Ester
The methyl ester protects the carboxyl group during the initial dipeptide formation. It must be removed to allow coupling to the spacer.
-
Dissolution: Dissolve 1.0 eq of This compound in a mixture of THF:MeOH:H2O (2:1:1 v/v).
-
Saponification: Add 2.5 eq of LiOH·H2O. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and monitor by TLC/LC-MS.
-
Critical Note: Do not heat. Excessive heat causes racemization of the Alanine alpha-carbon.
-
-
Workup: Acidify to pH 2-3 with 1N HCl. Extract with Ethyl Acetate. Wash with brine, dry over Na2SO4, and concentrate.
-
Product:BOC-Val-Ala-OH (White solid). Yield typically >90%.
-
Phase 2: Coupling to PAB Spacer
This step attaches the "self-immolative" spacer.
-
Activation: Dissolve BOC-Val-Ala-OH (1.0 eq) in anhydrous DCM/THF (1:1). Add EEDQ (1.2 eq). Stir for 15 mins.
-
Why EEDQ? EEDQ is preferred over EDC/NHS here because it minimizes racemization when coupling to weak aniline nucleophiles like PAB-OH.
-
-
Coupling: Add p-Aminobenzyl alcohol (PAB-OH) (1.1 eq). Stir at RT for 16-24 hours in the dark.
-
Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Product:BOC-Val-Ala-PAB-OH .
-
Phase 3: Activation of the Spacer
The hydroxyl group of the PAB spacer must be activated to a carbonate to react with the amine of the drug payload.
-
Reaction: Dissolve BOC-Val-Ala-PAB-OH in dry DMF. Add Bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (1.5 eq).
-
Monitoring: Reaction is usually fast (1-4 hours).
-
Product: BOC-Val-Ala-PAB-PNP (p-nitrophenyl carbonate).
Phase 4: N-Terminal Deprotection & Linker Assembly
Finally, swap the BOC group for the maleimide attachment head.
-
Deprotection: Treat BOC-Val-Ala-PAB-PNP with 20% TFA in DCM for 1 hour. Concentrate in vacuo to remove TFA.
-
Intermediate:H2N-Val-Ala-PAB-PNP (TFA salt).
-
-
Final Coupling: Dissolve the salt in DMF. Add Maleimide-Caproyl-NHS ester (Mc-OSu) (1.1 eq) and DIPEA (3.0 eq) to adjust pH to ~7.5.
-
Purification: HPLC (C18 column, Water/Acetonitrile gradient).
-
Final Reagent:Mc-Val-Ala-PAB-PNP .
-
Figure 2: Synthetic route from this compound to activated ADC linker.
Comparative Data: Val-Ala vs. Val-Cit
The following data highlights why researchers are shifting toward Val-Ala linkers for hydrophobic payloads (e.g., PBD dimers, Tubulysins).
| Feature | Val-Cit (VC) Linker | Val-Ala (VA) Linker | Impact on ADC Development |
| Hydrophobicity | High | Moderate/Low | VA reduces aggregation risk at DAR 4-8. |
| Cleavage Rate | Fast (Cathepsin B) | Fast (Cathepsin B) | Comparable payload release kinetics.[1] |
| Plasma Stability | High | High | Both are stable in circulation (mouse/human).[1] |
| Aggregation | Prone to aggregation | Resistant to aggregation | VA yields more homogeneous products. |
| Synthesis Cost | Moderate | Lower | Alanine is cheaper and easier to handle than Citrulline. |
Troubleshooting & Quality Control
Common Failure Modes
-
Racemization:
-
Symptom: Appearance of diastereomeric peaks in HPLC.
-
Cause: High temperature during hydrolysis or over-activation during coupling.
-
Fix: Keep hydrolysis at 0°C. Use EEDQ or DEPBT for coupling steps instead of HATU/DIEA if racemization is observed.
-
-
Incomplete Hydrolysis:
-
Symptom: Residual methyl ester in NMR.
-
Cause: Steric bulk of the Valine side chain.
-
Fix: Ensure adequate reaction time (monitor by LCMS) and use a THF-rich solvent system to solubilize the protected peptide.
-
QC Specifications
-
Purity (HPLC): >95% (Critical to prevent non-cleavable impurities).
-
Identity (MS): Mass [M+H]+ within 0.1 Da of calculated.
-
Chiral Purity: >99% ee (L,L-isomer). Verified by Chiral HPLC.
References
-
Design of Val-Ala Linkers
- Title: "Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Aurist
- Source:PubMed Central (PMC)
-
URL:[Link]
-
Comparison of Val-Cit and Val-Ala
- Title: "Antibody–drug conjugates: Recent advances in linker chemistry"
- Source:Acta Pharmaceutica Sinica B (via NIH)
-
URL:[Link]
-
Cathepsin B Cleavage Mechanism
- Title: "Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug
- Source:Molecules (via NIH)
-
URL:[Link]
-
Synthesis Protocols (BOC-Val-Ala-PAB)
Sources
Technical Application Note: Boc-Val-Ala-OMe in Cell Culture & In Vitro Assays
This guide details the technical application of Boc-Val-Ala-OMe (N-tert-butoxycarbonyl-L-valyl-L-alanine methyl ester), focusing on its critical role as a Cathepsin B cleavable linker model in Antibody-Drug Conjugate (ADC) development and as a substrate in protease kinetic profiling.[1]
Compound: this compound CAS: 28875-17-4 (Ala-OMe analog reference) / Note: Specific CAS for Val-Ala-OMe varies by salt form; typically custom synthesized.[1] Molecular Weight: ~302.37 g/mol Primary Utility: ADC Linker Stability Profiling, Protease Substrate (Elastase/Cathepsin), Peptide Synthesis Intermediate.[1][2]
Introduction & Mechanism of Action
This compound is a protected dipeptide ester.[1] While often used as a synthetic intermediate, its biological relevance lies in the Val-Ala peptide motif. This sequence is a highly specific substrate for lysosomal cysteine proteases, particularly Cathepsin B .[1][2]
In drug development, the Val-Ala dipeptide is a "cleavable linker" strategy used to conjugate cytotoxic payloads to antibodies (ADCs).[1][2] The linker is designed to be stable in neutral blood plasma but rapidly hydrolyzed upon internalization into the acidic, enzyme-rich environment of the lysosome, releasing the drug.
This compound serves as the small-molecule model to validate this cleavage mechanism.[1]
-
In Vitro: It acts as a substrate to determine
of isolated proteases.[1][2] -
Cell Culture: It is used to assess membrane permeability and intracellular esterase/protease processing efficiency.[1][2]
Mechanistic Pathway: Lysosomal Processing
The following diagram illustrates the processing of the Val-Ala moiety within a cellular context.
Caption: Pathway of this compound processing from extracellular administration to lysosomal hydrolysis by Cathepsin B.[1][2]
Handling, Solubility & Storage
The methyl ester and Boc group render this compound hydrophobic.[1][2] Proper solubilization is critical to prevent precipitation in aqueous media.[1][2]
Physicochemical Properties Table[1][2][3]
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | Hygroscopic; store with desiccant.[1] |
| Solubility (Organic) | DMSO, Ethanol, DMF | Soluble > 20 mg/mL.[1][2] |
| Solubility (Aqueous) | Poor | Precipitates in pure water; requires carrier.[1][2] |
| Storage (Solid) | -20°C | Stable for > 2 years if desiccated.[1][2] |
| Storage (Solution) | -80°C | Use immediately; ester bond is susceptible to spontaneous hydrolysis at pH > 8.[1][2]0. |
Stock Solution Protocol (100 mM)
-
Weigh: Accurately weigh 30.2 mg of this compound.
-
Solvent: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).
-
Dissolve: Vortex vigorously for 30 seconds. Verify complete dissolution (solution should be clear).[1][2][3]
-
Aliquot: Dispense into 50 µL aliquots in sterile amber tubes to avoid freeze-thaw cycles.
-
Store: Freeze at -20°C or -80°C.
Application 1: In Vitro Enzymatic Stability Assay (HPLC-Based)
This assay quantifies the cleavage rate of the methyl ester by purified enzymes (e.g., Cathepsin B, Neutrophil Elastase).[1][2] Unlike pNA substrates, this reaction does not produce color; it requires HPLC or LC-MS to detect the shift from Methyl Ester (OMe) to Acid (OH).[1][2]
Materials
-
Enzyme: Recombinant Human Cathepsin B (activated) or Porcine Pancreatic Elastase.[1][2]
-
Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.0 (for Cathepsin) OR 50 mM Tris-HCl, pH 7.5 (for Elastase).[1][2]
-
Substrate: this compound (100 mM DMSO stock).[1]
Step-by-Step Protocol
-
Enzyme Activation (Cathepsin B only): Incubate Cathepsin B in buffer containing 5 mM DTT for 15 minutes at 37°C to reduce the active site cysteine.[1][2]
-
Reaction Mix: Prepare a 1 mM substrate working solution by diluting the DMSO stock 1:100 into the reaction buffer.
-
Note: Keep DMSO concentration < 1% to avoid enzyme inhibition.
-
-
Initiation: Add 10 nM - 100 nM of enzyme to the reaction mix. Total volume: 200 µL.[1][2]
-
Incubation: Incubate at 37°C in a thermomixer.
-
Sampling: At time points
min, remove 20 µL aliquots. -
Quenching: Immediately add 80 µL of Stop Solution (Acetonitrile) to precipitate proteins. Centrifuge at 10,000 x g for 5 min.
-
Analysis: Inject supernatant into HPLC (C18 column).
Application 2: Cell Culture Permeability & Metabolism
This assay determines if the compound can penetrate the cell membrane and if intracellular esterases recognize the Val-Ala motif.
Cell Models
-
Macrophages (THP-1): High lysosomal activity (Cathepsin rich).[1][2]
-
Tumor Lines (e.g., MCF-7): For ADC linker validation.
Protocol
-
Seeding: Plate cells at
cells/well in a 6-well plate. Allow to adhere overnight. -
Treatment Prep: Dilute 100 mM DMSO stock to 50 µM final concentration in warm culture medium (e.g., DMEM + 10% FBS).
-
Exposure: Aspirate old media and add 2 mL of treatment media.[1][2] Incubate for 1, 4, and 24 hours at 37°C.
-
Harvesting (Lysate Analysis):
-
Quantification: Analyze the supernatant via LC-MS/MS.
-
Target: Look for the appearance of Boc-Val-Ala-OH (hydrolyzed product).
-
Interpretation: High levels of Boc-Val-Ala-OH inside the cell indicate successful membrane permeation and lysosomal/cytosolic esterase processing.
-
Troubleshooting & Critical Factors
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Concentration too high or rapid addition. | Do not exceed 100 µM in media.[1][2] Pre-dilute in PBS before adding to media.[1][2] |
| No Hydrolysis Observed | Enzyme inactivity or pH mismatch.[1][2] | Ensure Cathepsin B is reduced with DTT.[1][2] Check pH (Cathepsin needs acidic pH 5.0). |
| Spontaneous Hydrolysis | Buffer pH too high (> 8.0).[1][2] | Keep buffers at pH 7.4 or lower.[1][2] Store stocks in anhydrous DMSO. |
| HPLC Peak Overlap | Similar polarity of Ester and Acid.[1][2] | Adjust HPLC gradient to be shallower (e.g., 1% change per minute) to separate OMe from OH forms. |
References
-
Dubowchik, G. M., et al. (2002).[1][2] "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry.
-
Powers, J. C., et al. (1977).[1][2] "Specificity of porcine pancreatic elastase, human leukocyte elastase and cathepsin G." Biochimica et Biophysica Acta (BBA).[1][2]
-
PubChem Compound Summary. "Boc-Ala-Ala-OMe" (Structural Analog Reference). National Center for Biotechnology Information.[1][2] [1][2][4]
-
Doronina, S. O., et al. (2003).[1][2] "Development of potent monoclonal antibody auristatin conjugates for cancer therapy."[1][2] Nature Biotechnology.[1][2] (Reference for Val-Cit/Val-Ala linker utility).
Sources
- 1. Boc-Phe-N(allyl)Ala-Ile-Val-OMe | C32H50N4O7 | CID 56675639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Val-Ala-Ala-OMe | C17H31N3O6 | CID 102402959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-Ala-Ala-OMe | C12H22N2O5 | CID 10671868 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Fidelity Structural Benchmarking with BOC-Val-Ala-OMe
Topic: Use of BOC-Val-Ala-OMe in Structural Biology & Peptide Chemistry Content Type: Application Note & Technical Protocol Audience: Structural Biologists, Medicinal Chemists, and Analytical Scientists[1]
Application Note: AN-BVA-2026[1]
Executive Summary
In the high-stakes arena of drug development and structural biology, This compound (N-tert-butoxycarbonyl-L-valyl-L-alanine methyl ester) serves as a critical "Gold Standard" model system.[1] Far from being a mere intermediate, this dipeptide is utilized to calibrate analytical methods for peptide bond geometry, validate green synthesis protocols (mechanochemistry), and probe the oxidative stability of protein backbones.[1]
This guide moves beyond basic synthesis to explore the structural utility of this compound.[1] We detail its role in defining solid-state hydrogen bonding networks via CP/MAS NMR, its use as a probe for peptide oxidation mechanisms, and its application as a reference standard in complex ionic liquid matrices for Mass Spectrometry.[1]
Core Applications in Structural Biology[1]
The "Zero-Epimerization" Benchmark in Mechanosynthesis
Structural integrity is paramount when synthesizing peptide libraries.[1] Traditional solution-phase synthesis often introduces racemization (epimerization), corrupting the 3D structure of the final drug candidate.[1]
This compound is the industry-standard model for validating Solvent-Free Mechanosynthesis (Ball Milling) .[1] Because the Valine-Alanine coupling is sterically sensitive, any loss of chirality is immediately detectable via HPLC and NMR.[1]
-
Structural Insight: By analyzing the crystal packing of mechanosynthesized this compound, researchers confirm that high-energy grinding does not disrupt the L-L configuration required for biological activity.[1]
-
Validation: Solid-state IR and Cross-Polarization Magic Angle Spinning (CP/MAS)
C NMR are used to fingerprint the amide bond environments without dissolution, preserving the "native" solid-state structure [1].ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Probing Peptide Backbone Oxidation
Protein aging and oxidative stress often involve the modification of the peptide backbone.[1] this compound is utilized as a substrate to study N-hydroxylation mechanisms mediated by reagents like methyl(trifluoromethyl)dioxirane (TFD).[1]
-
Mechanism: The bulky BOC group and the specific Val-Ala sequence allow researchers to isolate stable N-hydroxy intermediates (e.g., N(OH)-Boc-Val-Ala-OMe).[1]
-
Relevance: This models how reactive oxygen species (ROS) interact with hydrophobic protein cores, providing structural data (via 2D NMR) on how oxidation alters backbone flexibility and hydrogen bond potential [2].[1]
Analytical Resolution in Ionic Liquids
Structural biology is increasingly moving towards non-aqueous environments to study membrane proteins.[1] Ionic liquids (ILs) are excellent solvents but notoriously difficult for Mass Spectrometry due to ion suppression.[1]
-
Application: this compound is the standard analyte for tuning ESI-MS/MS parameters in ionic liquids (e.g., [EMIM][Cl]).[1]
-
Breakthrough: It allows scientists to optimize collision energies to detect low-abundance peptide signals in highly conductive matrices, enabling the structural characterization of proteins dissolved in "green" solvents [3].[1]
Visualizing the Structural Workflow
The following diagram illustrates the workflow for using this compound to validate structural integrity across different experimental conditions.
Figure 1: Multimodal structural validation workflow using this compound as the central probe.[1]
Experimental Protocols
Protocol A: Solid-State Structural Verification (CP/MAS NMR)
Purpose: To confirm the formation of the peptide bond and the integrity of the crystal lattice without dissolving the sample (which would destroy solid-state conformers).[1]
Materials:
-
4 mm Zirconia rotor.[1]
Procedure:
-
Packing: Tightly pack 50–80 mg of dry this compound powder into the Zirconia rotor. Ensure a balanced distribution to prevent rotor crash at high speeds.
-
Spinning: Spin the sample at the Magic Angle (54.74°) at a rate of 10–12 kHz.
-
Acquisition: Acquire
C Cross-Polarization (CP) spectra.-
Contact time: 2 ms.
-
Recycle delay: 5 s.
-
-
Analysis: Look for diagnostic chemical shifts:
Protocol B: Monitoring Backbone Oxidation via NMR
Purpose: To track the kinetics of N-hydroxylation, simulating oxidative stress on the peptide backbone.[1]
Materials:
-
This compound (dissolved in CDCl
or CHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> Cl ). -
500 MHz Liquid NMR Spectrometer.[1]
Procedure:
-
Baseline Scan: Acquire a standard
H NMR spectrum of the peptide (approx 20 mM) at 0°C. Note the amide NH doublet atngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ~6.5 ppm. -
Oxidant Addition: Add 2.4 equivalents of TFD solution to the NMR tube. Keep the sample at 0°C.
-
Kinetic Monitoring: Acquire
H spectra every 30 minutes for 4 hours. -
Data Interpretation:
-
Monitor the disappearance of the amide NH signal.[1]
-
Observe the appearance of the N-OH signal (often broad/shifted) and shifts in the adjacent alpha-protons.[1]
-
Success Criteria: High-yield conversion (>70%) to N(OH)-Boc-Val-Ala-OMe without cleavage of the peptide bond indicates successful backbone oxidation modeling [2].[1]
-
Protocol C: Trace Detection in Ionic Liquids (ESI-MS/MS)
Purpose: To detect the peptide in high-salt environments, validating MS methods for "green" solvents.
Materials:
Procedure:
-
Sample Prep: Dissolve this compound in [EMIM][Cl] to a concentration of 10
M. -
Dilution: Dilute an aliquot 1:100,000 with acetonitrile to reduce viscosity and ion suppression.
-
Direct Infusion: Infuse into the ESI source at 5 µL/min.
-
MS/MS Tuning:
-
Precursor Ion: Select m/z 325.17 ([M+Na]
).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Collision Energy: Ramp from 0 to 8 eV.
-
Gate: Use the analytical quadrupole to filter out the intense ionic liquid background ions.[1]
-
-
Result: At 8 eV, the signal-to-noise ratio should increase dramatically (>10-fold) compared to standard MS mode, allowing detection at picomolar levels [3].[1]
Quantitative Data Summary
The following table summarizes the physicochemical benchmarks for this compound used in quality control.
| Parameter | Value / Range | Method of Verification | Significance |
| Molecular Weight | 302.37 g/mol | Mass Spectrometry | Identity confirmation.[1] |
| Melting Point | 108–110 °C | DSC / Capillary | Indicates crystalline purity.[1] |
| 400 MHz CDCl | Diagnostic for secondary amide bond. | ||
| 400 MHz CDCl | Integration reference (9H). | ||
| IR (Amide I) | 1655 cm | Solid-State IR | Indicates H-bonded secondary structure. |
| IR (Ester) | 1740 cm | Solid-State IR | C-terminal integrity check. |
| MS Detection Limit | ~0.01 pmol/mL | ESI-MS/MS in ILs | Sensitivity benchmark for complex matrices [3]. |
References
-
Royal Society of Chemistry. (2013).[1] Amino Acids and Peptides in Ball Milling. In: Ball Milling Towards Green Synthesis. Retrieved from [1]
-
National Institutes of Health (NIH). (2014).[1] Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: The Protecting Group Matters. Retrieved from [1]
-
ResearchGate / Wiley. (2006).[1] Efficient Sustainable Tool for Monitoring Chemical Reactions and Structure Determination in Ionic Liquids by ESI-MS. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 3. books.rsc.org [books.rsc.org]
- 4. Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vdoc.pub [vdoc.pub]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Note: BOC-L-Val-L-Ala-OMe as a Dipeptide Standard for Chromatographic Purity and Identity Testing
Abstract
This application note provides a comprehensive guide to the utilization of N-tert-butoxycarbonyl-L-valyl-L-alanine methyl ester (BOC-Val-Ala-OMe) as a reference standard for chromatographic applications. Primarily serving professionals in pharmaceutical research, drug development, and quality control, this document outlines detailed protocols for purity assessment and identity confirmation using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS). The methodologies presented are designed to be robust and transferable, ensuring high fidelity in the characterization of synthetic peptides and related intermediates.
Introduction: The Critical Role of Dipeptide Standards
In the synthesis of complex peptides and antibody-drug conjugates (ADCs), the purity and identity of starting materials and intermediates are paramount. BOC-protected dipeptides, such as this compound, are fundamental building blocks in these synthetic pathways. The valine-alanine (Val-Ala) sequence, for instance, is a recognized cleavage site by lysosomal enzymes, making it a crucial component in the design of cleavable linkers for ADCs.[1] Therefore, a well-characterized standard like this compound is essential for:
-
Method Development and Validation: Establishing reliable analytical methods for monitoring reaction progress and product quality.
-
Quality Control: Ensuring lot-to-lot consistency of synthetic intermediates.
-
Impurity Profiling: Identifying and quantifying process-related impurities, such as deletion or insertion sequences.[2]
-
Chiral Purity Assessment: Verifying the stereochemical integrity of the constituent amino acids.
The tert-butoxycarbonyl (BOC) protecting group enhances the stability and reactivity of the amino acid derivatives, making them ideal for peptide synthesis.[3] However, this group is also sensitive to acidic conditions, a factor that must be considered during analytical method development.[]
Physicochemical Properties of BOC-L-Val-L-Ala-OMe
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆N₂O₅ | BroadPharm |
| Molecular Weight | 302.37 g/mol | BroadPharm |
| CAS Number | 70396-18-8 (for the corresponding acid) | BroadPharm |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in methanol, acetonitrile, DMSO, DMF | General knowledge |
| Storage | -20°C, desiccated | BroadPharm |
Note: The CAS number provided is for the carboxylic acid form (BOC-Val-Ala-OH). The methyl ester form (this compound) will have a different CAS number, though it is less commonly cited in commercial sources for the dipeptide itself.
Experimental Protocols
Materials and Reagents
-
Reference Standard: BOC-L-Val-L-Ala-OMe (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)
-
Mobile Phase Additives: Trifluoroacetic acid (TFA), Formic acid (FA)
-
Columns:
-
Reversed-Phase: C18, 5 µm, 4.6 x 250 mm for HPLC; C18, 1.8 µm, 2.1 x 100 mm for UHPLC
-
Chiral: Macrocyclic glycopeptide-based (e.g., Teicoplanin or Ristocetin A) for enantiomeric purity
-
Standard Solution Preparation
Causality: Accurate preparation of the standard solution is critical for quantitative analysis. The choice of solvent is dictated by the solubility of the dipeptide. Methanol is a common and effective solvent.
-
Accurately weigh approximately 10 mg of BOC-L-Val-L-Ala-OMe into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and bring to volume. This yields a stock solution of approximately 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition to the desired concentration (e.g., 0.1 mg/mL for purity analysis).
Protocol 1: Purity Determination by Reversed-Phase HPLC
Expertise & Experience: Reversed-phase HPLC is the standard method for assessing the purity of synthetic peptides.[2] The use of a C18 column provides excellent retention and separation of moderately hydrophobic molecules like this compound. A gradient elution is necessary to ensure the timely elution of the main peak while also resolving any potential impurities with different polarities. TFA is a common ion-pairing agent that improves peak shape for peptides.[5]
| Parameter | HPLC Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 15 minutes.
-
Inject a blank (methanol or initial mobile phase) to ensure a clean baseline.
-
Inject the working standard solution of BOC-L-Val-L-Ala-OMe.
-
Run the gradient method and acquire the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by UHPLC-MS
Expertise & Experience: Coupling UHPLC with mass spectrometry provides unambiguous identity confirmation by determining the molecular weight of the analyte.[2] Formic acid is used as a mobile phase additive instead of TFA, as TFA can cause ion suppression in the MS source.[6] A faster gradient is employed due to the higher efficiency of the UHPLC system.
| Parameter | UHPLC-MS Conditions |
| Column | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS Detector | ESI Positive Mode |
| Scan Range | m/z 100-500 |
Procedure:
-
Equilibrate the UHPLC-MS system with the initial mobile phase conditions.
-
Inject the working standard solution.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak.
-
Confirm the identity by observing the [M+H]⁺ ion at m/z 303.2 and potentially the [M+Na]⁺ ion at m/z 325.2.
Protocol 3: Chiral Purity Analysis
Expertise & Experience: The stereochemical purity of amino acid building blocks is critical. Chiral HPLC using a macrocyclic glycopeptide-based chiral stationary phase (CSP) is a powerful technique for separating enantiomers of N-protected amino acids and dipeptides.[7] The choice of mobile phase (polar organic or reversed-phase) is crucial for achieving separation on these columns.
| Parameter | Chiral HPLC Conditions |
| Column | Teicoplanin-based CSP, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol/Water (50:50, v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a solution of the BOC-L-Val-L-Ala-OMe standard.
-
If available, prepare a solution of the corresponding D-isomer or a racemic mixture to confirm the elution order and resolution.
-
Equilibrate the chiral column with the mobile phase.
-
Inject the standard and analyze the chromatogram for the presence of any diastereomeric impurities (e.g., BOC-D-Val-L-Ala-OMe, BOC-L-Val-D-Ala-OMe, or BOC-D-Val-D-Ala-OMe).
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of system suitability tests (SSTs). Before analyzing any samples, the following SSTs should be performed:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and appropriate mobile phase conditions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the ability to produce sharp peaks. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the analytical system. |
| Resolution (Rs) (for chiral analysis) | > 1.5 | Ensures baseline separation of stereoisomers. |
Meeting these criteria before each analytical run provides confidence in the accuracy and reliability of the generated data.
Conclusion
BOC-L-Val-L-Ala-OMe is an indispensable reference standard for researchers and scientists in the field of peptide synthesis and drug development. The detailed protocols provided in this application note offer a robust framework for its use in purity determination, identity confirmation, and chiral analysis. By implementing these methods and adhering to the principles of system suitability, laboratories can ensure the quality and consistency of their synthetic intermediates, ultimately contributing to the successful development of novel therapeutics.
References
- BOC-VAL-OME One Chongqing Chemdad Co., Ltd. (n.d.). BOC-VAL-OME Chemical Properties.
- Chem-Impex International, Inc. (n.d.). Boc-β-iodo-Ala-OMe.
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Separation Science. (n.d.). Peptide analysis using reverse phase liquid chromatography. Retrieved from [Link]
- Wolf, C., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(5), 630-639.
- Suresh, S., et al. (2008). Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers. Rapid Communications in Mass Spectrometry, 22(14), 2251-2260.
-
AMS Biotechnology (Europe) Ltd. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
-
PubChem. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization in BOC-Val-Ala-OMe Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with racemization during the coupling of N-BOC-L-Valine (BOC-Val) to L-Alanine methyl ester (Ala-OMe). As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the stereochemical integrity of your dipeptide.
Understanding the Challenge: Racemization in Peptide Synthesis
Racemization, the conversion of a chiral amino acid from a pure L- or D-enantiomer into a mixture of both, is a critical issue in peptide synthesis.[1] The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the chirality of its constituent amino acids. Even minor diastereomeric impurities can drastically reduce a peptide's efficacy or introduce undesirable off-target effects.[1]
Why is BOC-Val-Ala-OMe Coupling Prone to Racemization?
The coupling of BOC-Val to Ala-OMe presents a specific challenge due to several factors:
-
Steric Hindrance: The bulky isopropyl side chain of Valine sterically hinders the approach of the nucleophile (the amine of Ala-OMe), potentially slowing down the desired coupling reaction.
-
Oxazolone Formation: The primary mechanism for racemization in peptide coupling is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3][4][5][6][7] The activated carboxyl group of the N-protected amino acid cyclizes, and the resulting oxazolone has an acidic proton at the α-carbon. In the presence of a base, this proton can be abstracted, leading to a loss of stereochemical information.[2][4][8] The longer this reactive intermediate persists, the higher the risk of racemization.
-
Activating Agent: The choice of coupling reagent is paramount. Highly reactive agents can accelerate the formation of the oxazolone intermediate, increasing the likelihood of racemization if the subsequent aminolysis is not rapid.[9]
Below is a diagram illustrating the competing pathways of productive peptide coupling versus racemization via oxazolone formation.
Caption: Competing pathways in peptide coupling.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the this compound coupling.
Q1: I'm observing significant diastereomer formation in my final product. What is the most likely cause?
A: The most probable cause is racemization of the BOC-Valine during the activation and coupling step. This is likely due to a combination of factors, including your choice of coupling reagent, base, and reaction conditions. Prolonged reaction times, elevated temperatures, and the use of strong, non-sterically hindered bases can all exacerbate the problem.[1][9]
Q2: Which coupling reagents are best for minimizing racemization in this specific coupling?
A: For sterically hindered amino acids like Valine, it is crucial to select a coupling reagent that either promotes rapid aminolysis to outcompete oxazolone formation or minimizes the formation of the oxazolone intermediate altogether.
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These are generally very efficient and lead to fast coupling reactions, which can reduce the lifetime of the activated intermediate and thus limit racemization.[10] When used with an additive like HOBt, racemization can be reduced to insignificant levels.[10][11]
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, PyBOP is highly effective and generally results in low racemization. It avoids the formation of carcinogenic byproducts associated with its predecessor, BOP.[10]
-
Carbodiimides (e.g., DCC, DIC) with Additives: While carbodiimides can be effective, they are more prone to causing racemization when used alone.[10] It is essential to use them in combination with a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2][9][12] These additives react with the initially formed O-acylisourea to generate an active ester that is less prone to racemization.[2]
Q3: What is the role of the base in this reaction, and which one should I use?
A: A tertiary amine base is typically required to neutralize the salt of the incoming amine component (if it's a salt) and to facilitate the coupling reaction. However, the basicity and steric hindrance of the base significantly influence the rate of racemization.[9]
-
Avoid: Strong, sterically unhindered bases like triethylamine (TEA) should be avoided as they can readily abstract the α-proton from the oxazolone intermediate, promoting racemization.[9]
-
Recommended: Weaker, more sterically hindered bases are preferred.
-
N-methylmorpholine (NMM) (pKa ≈ 7.4) is a good first choice.[9]
-
N,N-diisopropylethylamine (DIPEA or Hünig's base) (pKa ≈ 10.1) is commonly used, but its higher basicity can sometimes lead to more racemization than NMM.[9]
-
2,4,6-Collidine (pKa ≈ 7.4) is an excellent choice for minimizing racemization due to its weak basicity and significant steric hindrance.[2][9]
-
Q4: How do reaction temperature and solvent choice affect racemization?
A: Both temperature and solvent polarity play a significant role.
-
Temperature: Higher temperatures accelerate racemization.[1] It is highly recommended to perform the coupling reaction at a reduced temperature, typically starting at 0°C and then allowing it to slowly warm to room temperature.[1]
-
Solvent: The polarity of the solvent can influence the rate of racemization. While highly polar solvents like DMF are common in peptide synthesis for solubility reasons, using less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) may help reduce racemization where solubility allows.[1]
Recommended Protocols for Low-Racemization Coupling
Here are two validated protocols for the coupling of BOC-Val-OH to H-Ala-OMe, designed to minimize the formation of the D-Val diastereomer.
Protocol 1: HBTU/HOBt Mediated Coupling
This protocol utilizes a uronium salt activator with a benzotriazole additive, a combination known for its efficiency and low racemization levels.[10][11][13]
Materials:
| Reagent | Molar Equivalents |
| BOC-Val-OH | 1.0 |
| H-Ala-OMe·HCl | 1.05 |
| HBTU | 1.05 |
| HOBt | 1.05 |
| NMM | 2.1 |
| Anhydrous DMF | - |
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve BOC-Val-OH (1.0 eq), HBTU (1.05 eq), and HOBt (1.05 eq) in anhydrous DMF.
-
Pre-activation: Cool the solution to 0°C in an ice bath. Add N-methylmorpholine (NMM) (1.05 eq) and stir the mixture for 10-15 minutes. This pre-activation step forms the HOBt active ester.
-
Amine Addition: In a separate flask, dissolve H-Ala-OMe·HCl (1.05 eq) in a minimal amount of anhydrous DMF and add NMM (1.05 eq) to neutralize the salt and free the amine.
-
Coupling: Add the neutralized alanine solution to the pre-activated valine solution at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: DIC/OxymaPure Mediated Coupling
This protocol uses a carbodiimide activator with a modern, safer, and highly effective racemization suppressant, OxymaPure.[4][14]
Materials:
| Reagent | Molar Equivalents |
| BOC-Val-OH | 1.0 |
| H-Ala-OMe·HCl | 1.05 |
| OxymaPure | 1.1 |
| DIC | 1.1 |
| 2,4,6-Collidine | 1.1 |
| Anhydrous DCM | - |
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve BOC-Val-OH (1.0 eq), H-Ala-OMe·HCl (1.05 eq), and OxymaPure (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the resulting suspension/solution to 0°C in an ice bath.
-
Base Addition: Add 2,4,6-Collidine (1.1 eq) to the mixture and stir for 5 minutes.
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the reaction mixture at 0°C. A precipitate of diisopropylurea (DIU) may begin to form.
-
Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove the precipitated DIU, washing the solid with a small amount of cold DCM. Combine the filtrates and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude dipeptide by flash column chromatography.
Logical Flow for Troubleshooting Racemization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Epimerisation in Peptide Synthesis [mdpi.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. peptide.com [peptide.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
BOC-Val-Ala-OMe stability issues in acidic or basic conditions
Welcome to the technical support center for BOC-Val-Ala-OMe. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this dipeptide derivative. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.
Introduction: Understanding the Lability of this compound
N-tert-butoxycarbonyl-L-valyl-L-alanine methyl ester (this compound) is a valuable building block in peptide synthesis and drug discovery. However, its chemical structure contains two key functional groups susceptible to degradation under non-optimal conditions:
-
The N-terminal BOC (tert-butoxycarbonyl) group: This amine protecting group is famously sensitive to acidic conditions.[][2]
-
The C-terminal Methyl Ester (OMe): This group is prone to hydrolysis, particularly under basic conditions in a reaction known as saponification.[3]
Uncontrolled degradation not only reduces the yield of your desired product but can also introduce impurities that complicate purification and downstream applications. This guide provides a comprehensive overview of the stability issues, their underlying mechanisms, and robust strategies to prevent them.
Troubleshooting Guide I: Instability in Acidic Conditions
The primary issue encountered in acidic environments is the premature or unintended cleavage of the BOC protecting group.
Issue: Unintended BOC Group Removal
You may be experiencing unintended BOC deprotection if you observe the following during your reaction or work-up:
-
TLC/LC Analysis: Appearance of a new, more polar spot or peak compared to your starting material.
-
Mass Spectrometry: Detection of a mass corresponding to the free amine (H-Val-Ala-OMe) or subsequent byproducts.
-
Yield: Lower than expected yield of the intact this compound.
Causality: The Mechanism of Acid-Catalyzed Deprotection
The BOC group is designed to be removed under acidic conditions.[4] The mechanism involves a three-step process that is initiated by protonation and driven by the formation of stable byproducts.[5][6]
-
Protonation: The carbonyl oxygen of the BOC group is protonated by an acid (like Trifluoroacetic Acid - TFA or Hydrochloric Acid - HCl).[6]
-
Formation of a Tert-butyl Cation: This protonation makes the BOC group unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[6][7]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine of the dipeptide.[5][6]
This process is efficient and often irreversible due to the loss of CO2 gas.
Caption: Mechanism of acid-catalyzed BOC deprotection.
Solutions and Preventative Measures
| Strategy | Rationale & Implementation |
| Strict pH Control | Avoid acidic conditions (pH < 4) unless deprotection is the intended step. Use pH indicators or a calibrated pH meter during aqueous work-ups. |
| Use of Scavengers | The generated tert-butyl cation is a potent electrophile that can alkylate nucleophilic residues.[8] During intended deprotection, add scavengers like anisole or thioanisole (1-5% v/v) to the reaction mixture to trap this cation.[6] |
| Low Temperature | If transient exposure to mild acid is unavoidable, perform the step at low temperatures (0-4°C) to decrease the rate of deprotection. |
| Solvent Choice | For intended deprotection, solvents like Dichloromethane (DCM) are common.[6] A typical reagent is 25-50% Trifluoroacetic Acid (TFA) in DCM.[6] |
Troubleshooting Guide II: Instability in Basic Conditions
The most significant stability issue for this compound in basic conditions is the hydrolysis of the C-terminal methyl ester. The BOC group itself is generally stable to bases and nucleophiles.[][8][9]
Issue: Methyl Ester Hydrolysis (Saponification)
Evidence of ester hydrolysis includes:
-
TLC/LC Analysis: A new, highly polar spot or peak appears that may "streak," corresponding to the carboxylate salt.
-
Mass Spectrometry: Detection of a mass corresponding to the free carboxylic acid, BOC-Val-Ala-OH.
-
Extraction & Purification: Loss of product into the aqueous layer during basic washes, as the resulting carboxylate salt is water-soluble.
Causality: The Mechanism of Base-Catalyzed Hydrolysis
Saponification is a classic ester hydrolysis mechanism driven by a strong nucleophile, typically the hydroxide ion (OH⁻).[3][10]
-
Nucleophilic Attack: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the methyl ester.
-
Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl, forming a tetrahedral intermediate with a negative charge on the oxygen.
-
Collapse and Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Irreversible Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the reaction to completion, forming the carboxylate salt.[11]
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Solutions and Preventative Measures
| Strategy | Rationale & Implementation |
| Avoid Strong Bases | Do not use strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in work-ups or reactions. |
| Use Non-Nucleophilic Bases | For pH adjustments or as an acid scavenger, use a hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[6] |
| Anhydrous Conditions | Whenever possible, perform reactions in anhydrous solvents to eliminate the presence of water and hydroxide ions. |
| Temperature Control | Keep reaction and work-up temperatures low (0-4°C) to minimize the rate of hydrolysis. |
| Limit Exposure Time | If a basic wash is unavoidable (e.g., with a saturated sodium bicarbonate solution), perform it quickly, with cold solutions, and proceed immediately to the next step. |
Frequently Asked Questions (FAQs)
Q1: What are the first analytical signs of this compound degradation? A: The most immediate indicators are changes in your chromatographic profile. Using Thin Layer Chromatography (TLC) or, more definitively, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), you will observe the appearance of new peaks.[12] Acidic degradation typically produces a more polar spot/peak (the free amine salt), while basic hydrolysis also produces a more polar product (the carboxylate). LC-MS is invaluable for confirming the identity of these degradation products by their mass.[13]
Q2: How stable is the BOC group to basic conditions? A: The BOC group is highly stable under basic and nucleophilic conditions.[][8] This stability is a cornerstone of its use in orthogonal protection strategies in peptide synthesis, where it can remain intact while other protecting groups (like Fmoc) are removed with bases.[8]
Q3: Can the central amide (peptide) bond in Val-Ala hydrolyze? A: Yes, the peptide bond can be hydrolyzed under both harsh acidic and basic conditions. However, the BOC group and the methyl ester are significantly more labile. Under the mild conditions where BOC or ester lability is a concern, the central amide bond is generally considered stable. Significant peptide bond cleavage typically requires prolonged heating with strong acids or bases.
Q4: I see an unexpected mass corresponding to a loss of 32 Da and then 18 Da (water). What could this be? A: This could indicate cyclization. If the N-terminal BOC group is removed, the resulting dipeptide ester (H-Val-Ala-OMe) can undergo intramolecular cyclization to form a diketopiperazine (cyclo(Val-Ala)).[14] This process involves the N-terminal amine attacking the C-terminal ester, eliminating methanol (32 Da). This side reaction is often promoted by heat or basic conditions.[14][15] The subsequent loss of water (18 Da) might be an artifact of mass spectrometry analysis.
Experimental Protocol: Forced Degradation Study Workflow
To proactively assess the stability of this compound in your specific reaction conditions, a forced degradation or "stress testing" study is recommended.[13][16] This helps identify potential degradation products and establishes stability-indicating analytical methods.
Sources
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 13. ijsra.net [ijsra.net]
- 14. chempep.com [chempep.com]
- 15. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Boc-Val-Ala-OMe Quality & Troubleshooting
Ticket System Status: ONLINE Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling & Troubleshooting for Commercial Boc-Val-Ala-OMe
Introduction: The "Deceptively Simple" Dipeptide
Welcome to the Technical Support Center. You are likely here because your this compound (N-(tert-Butoxycarbonyl)-L-valyl-L-alanine methyl ester) is behaving unexpectedly.
While dipeptides appear structurally simple, the coupling of Valine (Val) and Alanine (Ala) presents unique stereochemical and stability challenges. Valine is a
This guide moves beyond basic certificates of analysis (CoA) to address the structural causality of impurities and provides self-validating protocols to detect them.
Module 1: Stereochemical Impurities (The "Hidden" Killer)
User Observation: "My biological assay shows lower potency than expected," or "I see a 'shoulder' peak on my C18 HPLC trace."
The Root Cause: Valine Racemization
The most critical impurity in this compound is the diastereomer Boc-D-Val-L-Ala-OMe (or Boc-L-Val-D-Ala-OMe, depending on the starting material error).
Unlike Glycine or Alanine, Valine's steric bulk hinders the nucleophilic attack of the amine component. To force the reaction, manufacturers often use potent coupling reagents (like HATU or EDC/HOAt). If the base concentration (e.g., DIEA/TEA) is too high or the reaction runs too long, the activated Valine intermediate forms an oxazolone (azlactone) ring. This ring allows the
Visualization: The Oxazolone Racemization Pathway
The following diagram illustrates how the "activated" Valine loses its chirality before it even couples to Alanine.
Figure 1: Mechanism of Valine racemization via the oxazolone intermediate during peptide coupling.
Diagnostic Protocol: Chiral vs. Achiral HPLC
Do not rely solely on standard C18 HPLC. Diastereomers (L-L vs D-L) have different physical properties and can sometimes be separated on C18, but they often co-elute as a single broad peak.
| Method | Column Type | Mobile Phase | Detection | Purpose |
| Standard | C18 (Reverse Phase) | Water/AcN + 0.1% TFA | 210/220 nm | Chemical Purity (Byproducts) |
| Advanced | Chiral (Macrocyclic Glycopeptide) | MeOH/Ammonium Acetate | 210 nm | Stereochemical Purity (Enantiomers) |
Actionable Step: If you suspect racemization, run a gradient on a high-resolution C18 column (e.g., 10% to 60% B over 45 mins). Diastereomers typically elute immediately adjacent to the main peak. For definitive proof, use a Chiralpak® or Teicoplanin-based column.
Module 2: Chemical Impurities & Byproducts
User Observation: "I see extra peaks in the LC-MS that don't match the peptide mass."
Commercial synthesis often leaves specific fingerprints based on the coupling reagents used.
Common Chemical Impurities Table
| Impurity | Origin | Detection (LC-MS) | Troubleshooting |
| Boc-Val-OH | Unreacted Starting Material | Mass = Target - 103 Da (approx) | Indicates incomplete coupling. Wash with basic buffer (NaHCO3). |
| H-Ala-OMe | Unreacted Amine | Detected by Ninhydrin (Purple) | Wash with acidic buffer (KHSO4). |
| DCU / DIU | Urea byproduct from DCC/DIC | Neutral, UV active, often crashes out | Filter precipitates; difficult to remove on column. |
| N-Acylurea | Rearrangement of O-acylisourea | Mass = Target | Irreversible byproduct. Requires prep-HPLC to remove. |
| Boc-Val-Ala-OH | Hydrolysis of Methyl Ester | Mass = Target - 14 Da | Caused by wet solvents or high pH workup. |
Module 3: Stability & The "Diketopiperazine Trap"
User Observation: "I deprotected the Boc group, and my yield vanished," or "The product turned into a solid precipitate that is insoluble."
The Critical Warning
This compound is stable as a solid. However, the moment you remove the Boc group (to generate H-Val-Ala-OMe), you create a "ticking time bomb."
Dipeptide methyl esters are notoriously unstable in their free amine form. They undergo rapid intramolecular cyclization to form Diketopiperazines (DKPs) . This reaction is driven by the stability of the 6-membered ring and the good leaving group ability of the methyl ester (methanol).
Visualization: The DKP Trap
Figure 2: Spontaneous formation of Diketopiperazine (DKP) upon Boc-deprotection.
Prevention Protocol:
-
Keep it Acidic: If you deprotect to H-Val-Ala-OMe, keep the product as a salt (e.g., TFA or HCl salt) at all times.
-
Avoid Neutralization: Do not neutralize the salt until the exact moment of the next coupling reaction.
-
Cold Storage: DKP formation is temperature-dependent. Store deprotected intermediates at -20°C.
Troubleshooting Logic Tree
Use this flow to diagnose your specific issue.
Figure 3: Step-by-step troubleshooting logic for identifying impurities.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504. Link
-
Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents and Methods." Organic Process Research & Development. Link
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
-
Steinauer, R., et al. (1989). "Racemization of amino acid residues during peptide synthesis."[3][4][][6][7] Bachem Technical Notes.
-
Griehl, C., et al. (1996). "Separation of diastereomers of dipeptides by reversed-phase high-performance liquid chromatography." Journal of Chromatography A. Link
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Crystallization of BOC-Val-Ala-OMe
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the crystallization of N-Boc-L-valyl-L-alanine methyl ester (BOC-Val-Ala-OMe). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this dipeptide derivative in a stable, crystalline form. Due to its molecular flexibility, the presence of the bulky tert-butyloxycarbonyl (Boc) protecting group, and potential for strong intermolecular interactions, this compound, like many peptides, can be resistant to straightforward crystallization.[1][2][3] This guide provides in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format to help you navigate these complexities and achieve robust, scalable crystallization processes.[3]
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you might encounter during your experiments. Each answer explains the underlying cause and provides actionable protocols to resolve the issue.
Q1: My this compound separated as a colorless oil instead of a solid. What is happening and how can I fix it?
A1: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS). It is one of the most common challenges in the crystallization of flexible, protected peptides.[4]
Causality: Oiling out occurs when the solute separates from a supersaturated solution as a liquid phase (an oil) rather than a solid crystalline phase.[5] This typically happens for one or more of the following reasons:
-
High Supersaturation: The solution has become supersaturated too quickly (e.g., through rapid cooling or fast addition of an anti-solvent), and the molecules do not have sufficient time to arrange themselves into an ordered crystal lattice.[5]
-
Low Melting Point: The melting point of your compound (or a solvate of it) is lower than the temperature of the solution at the point of separation.[6] Impurities can also become concentrated in the oil droplets, further depressing the solidification point and hindering crystallization.[5][6]
-
Kinetic Hindrance: The integration of solute molecules into a crystal lattice is kinetically slow, favoring the formation of a disordered, liquid-like aggregate.[5]
Solutions & Protocols:
The primary goal is to slow down the process and provide a template for ordered growth.
-
Control the Rate of Supersaturation:
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. A rate of 1-5 °C per hour is a good starting point.
-
Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to avoid creating areas of localized high supersaturation.[5]
-
-
Introduce a Seed Crystal (Most Effective Method): A seed crystal provides a pre-existing template for molecules to deposit onto, bypassing the difficult nucleation step.
-
If you have seed crystals: Heat your solution to re-dissolve the oil. Cool it slowly to a point of slight supersaturation (just below the cloud point) and add a few tiny seed crystals. Allow the solution to stand undisturbed or with very gentle stirring.
-
If you do not have seed crystals: See the FAQ section on how to generate initial seeds. A common method involves dissolving the oil in a minimal amount of a volatile solvent (like diethyl ether or dichloromethane), allowing it to evaporate slowly in a loosely covered vial, and looking for the formation of any solid material on the walls, which can then be used as seeds.[7][8]
-
-
Optimize the Solvent System:
-
Select a solvent system where this compound has moderate to low solubility. This reduces the "shock" needed to induce precipitation and minimizes the risk of oiling out.
-
Try a solvent/anti-solvent pair where the two liquids are fully miscible and the compound's solubility is significantly different between them.
-
-
Slurry Conversion:
-
If an oil solidifies into an amorphous or waxy solid, you can promote its conversion to a more stable crystalline form through a process called slurry conversion.[4]
-
Protocol: Add a solvent (or solvent/anti-solvent mixture) in which the solid is only sparingly soluble. Stir the resulting suspension (slurry) at a constant temperature for an extended period (24-72 hours). This allows the amorphous solid to dissolve and re-precipitate as the more stable crystalline form.[4]
-
Below is a decision-making flowchart for troubleshooting the oiling-out phenomenon.
Q2: I managed to get a solid, but it's an amorphous powder or a waxy/gummy substance, not crystalline. How can I improve this?
A2: The formation of an amorphous solid indicates that precipitation occurred too rapidly for a crystal lattice to form. This is common with peptides, which can aggregate in a disordered manner.[2]
Causality:
-
High Degree of Supersaturation: Similar to oiling out, a sudden change in conditions (e.g., adding a large volume of anti-solvent at once) can cause the compound to crash out of solution as a disordered, amorphous solid.
-
Molecular Flexibility: The valine and alanine side chains, along with the rotatable bonds in the peptide backbone and Boc group, give the molecule significant conformational freedom. This can make it difficult for the molecules to adopt the single, uniform conformation required for a crystal lattice.[2]
-
Impurities: Residual solvents or synthetic byproducts can inhibit crystal growth and promote the formation of amorphous material.
Solutions & Protocols:
-
Reduce Concentration: Working with more dilute solutions can slow the precipitation process, giving molecules more time to orient themselves correctly.
-
Screen a Wider Range of Solvents: The choice of solvent can influence the molecular conformation and interactions. A systematic screening is essential.[1][3] See the solvent screening table in the FAQ section.
-
Employ Vapor Diffusion Techniques: This is a gentle method for slowly changing solvent composition to achieve supersaturation. It is widely used for growing high-quality crystals of biomolecules.[9][10]
-
Hanging Drop/Sitting Drop: Dissolve your peptide in a good solvent. Mix a small drop of this solution with a crystallization screen solution on a coverslip or in a well. Seal this over a larger reservoir of the screen solution. The solvent in the drop will slowly equilibrate with the reservoir via the vapor phase, gradually increasing the concentration of the peptide and precipitant, which can lead to crystal growth.[9]
-
-
Thermal Maturation (Annealing): If you have an amorphous solid, you can try to anneal it. Heat the solid to just below its melting point and hold it there for several hours. This can provide enough thermal energy for the molecules to rearrange into a more stable, crystalline state.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvent systems to screen for this compound crystallization?
A1: A systematic solvent screen is crucial for any new crystallization process.[1][3] For a protected dipeptide like this compound, which has both hydrophobic (Boc, Val) and moderately polar (amide, ester) features, a range of solvent/anti-solvent systems should be explored.
Screening Strategy:
-
Find a "good" solvent that dissolves the compound well at room temperature or with gentle heating (e.g., ethyl acetate, acetone, isopropanol, dichloromethane).
-
Find a "poor" solvent (an anti-solvent) in which the compound is insoluble or sparingly soluble (e.g., hexanes, heptane, diethyl ether, water).
-
Combine them in various ratios.
The following table provides a starting point for screening.
| Good Solvents (Solvents) | Poor Solvents (Anti-solvents) | Rationale & Comments |
| Ethyl Acetate (EtOAc) | Heptane / Hexanes | A classic combination. EtOAc is a moderately polar solvent, while alkanes are non-polar anti-solvents. Often yields high-quality crystals. |
| Isopropanol (IPA) | Water | IPA is a polar protic solvent. Adding water as an anti-solvent can promote crystallization through hydrogen bonding interactions. |
| Acetone | Diethyl Ether | A more volatile system. Can be used for slow evaporation techniques. Be cautious of the ether's high volatility. |
| Dichloromethane (DCM) | Pentane / Hexanes | DCM is an excellent solvent for many protected peptides. Pentane is a very weak anti-solvent, allowing for fine control. |
| Toluene | Heptane | An aromatic/aliphatic system. Can be effective if other systems fail, as toluene can have specific interactions (π-stacking) that may favor a particular crystal packing. |
Q2: How does the BOC protecting group influence crystallization?
A2: The tert-butyloxycarbonyl (Boc) group has a significant impact on the physicochemical properties of the dipeptide, which directly affects its crystallization behavior.
-
Increased Hydrophobicity & Solubility: The bulky, non-polar tert-butyl group increases the molecule's overall hydrophobicity. This makes it more soluble in organic solvents like ethyl acetate and dichloromethane but much less soluble in water.[11]
-
Steric Hindrance: The size of the Boc group can sterically hinder intermolecular interactions, particularly the hydrogen bonding between peptide backbones that often drives self-assembly into well-ordered structures like β-sheets.[12] This can frustrate crystal packing and favor disordered or amorphous states.
-
Conformational Rigidity: While the overall molecule is flexible, the Boc group itself is rigid. Its presence can limit the accessible conformations of the N-terminal residue (Valine), which can sometimes be beneficial for crystallization by reducing the number of possible conformers in solution.
Q3: What is the role of a seed crystal and how do I obtain one if I don't have any?
A3: A seed crystal acts as a template, or a blueprint, for crystallization. It provides a thermodynamically favorable surface onto which other molecules from the solution can deposit in an ordered fashion, overcoming the kinetic barrier of nucleation.[7][8]
Methods for Generating Initial Seed Crystals:
If no crystalline material is available, you must generate the first seeds from your oil or amorphous solid. This often requires patience and some trial and error.
-
The Scratching Method:
-
Dissolve your compound in a minimal amount of a suitable solvent to create a concentrated solution.
-
Dip a glass rod into the solution and scratch the inside surface of the vial, just below the liquid level. The microscopic imperfections on the glass provide nucleation sites, and the energy from scratching can induce crystallization.
-
-
Shock Cooling:
-
Prepare a highly concentrated solution.
-
Plunge the vial into a dry ice/acetone bath for a very short period. The rapid temperature drop can sometimes force the formation of a small amount of solid material, which may be partially crystalline. This material can then be isolated and used to seed a batch under more controlled conditions.
-
-
Slow Evaporation from a Poor Solvent System:
-
This is often the most reliable method.
-
Dissolve the oil in a highly volatile solvent (e.g., diethyl ether).
-
Allow the solvent to evaporate very slowly from an open or partially covered vial. As the solvent evaporates, the concentration increases gradually, which may lead to the formation of small crystals on the vial walls.
-
Experimental Protocols & Workflows
This section provides a general workflow for developing a crystallization process for this compound.
References
-
Crystallization method of Boc-amino acid. Eureka | Patsnap. [Link]
- CN112661672A - Crystallization method of Boc-amino acid.
-
How can an oil be recrystallized? CK-12 Foundation. [Link]
-
Boc-Val-Val-OMe (Aβ39-40) and Boc-Ile-Ala-OMe (Aβ41-42) crystallize in parallel β-sheet arrangement but generate different morphology. ResearchGate. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Peptide Crystallization: Techniques, Challenges, and Solutions. APC. [Link]
-
Cambrex Peptide Crystallization Information Sheet. Cambrex. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
A Newcomer's Guide to Peptide Crystallography. PMC. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Crystallization process development: Peptide crystallization. Cambrex. [Link]
-
Protein and Peptide Crystallization. AMRI. [Link]
Sources
- 1. approcess.com [approcess.com]
- 2. cambrex.com [cambrex.com]
- 3. cambrex.com [cambrex.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein and Peptide Crystallization | AMRI [amri.staging.ribbitt.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Orthogonal Validation of BOC-Val-Ala-OMe Purity by HPLC and NMR Spectroscopy
In the landscape of peptide synthesis and drug development, the purity and structural integrity of building blocks are not merely a matter of quality control; they are the foundation of reproducible and reliable scientific outcomes. BOC-Val-Ala-OMe, a protected dipeptide, is a crucial intermediate in the synthesis of more complex peptide structures, including antibody-drug conjugate (ADC) linkers.[1][2] Ensuring its purity is paramount, as even minor impurities can introduce confounding variables, lead to failed syntheses, or result in off-target effects in biological assays.
This guide provides an in-depth, experience-driven comparison of two gold-standard analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple procedural lists to explore the causality behind experimental choices, demonstrating how these methods function as a self-validating, orthogonal system for comprehensive quality assessment.[3][4]
Part 1: High-Performance Liquid Chromatography (HPLC) – The Quantitative Workhorse
Reversed-Phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of peptides and their derivatives.[5][6] Its principle lies in the differential partitioning of analytes between a nonpolar stationary phase (typically a C18 silica column) and a polar mobile phase. For this compound, this technique excels at separating the target compound from process-related impurities, such as unreacted starting materials, diastereomers, or byproducts from side reactions.[7]
The choice of a gradient elution is critical. An isocratic method (constant mobile phase composition) is often insufficient to resolve impurities with varying polarities from the main peak. A gradient, where the concentration of the organic solvent (acetonitrile) is increased over time, allows for the sharp elution of the highly retained main compound while enabling the separation of less hydrophobic and more hydrophobic impurities that would otherwise co-elute or be lost in the baseline.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column Selection: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is the industry standard due to its excellent resolving power for peptides of this size. The C18 alkyl chains provide the necessary hydrophobicity to retain this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. Causality: TFA acts as an ion-pairing agent. It protonates residual silanols on the column and forms an ion pair with any free amines, which sharpens peaks and improves resolution.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN). Causality: Acetonitrile is the organic modifier that elutes the compound from the nonpolar stationary phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 214 nm or 220 nm. Causality: The peptide bond (-C=O) exhibits strong absorbance at these wavelengths, providing high sensitivity.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 30 25.0 90 30.0 90 30.1 30 | 35.0 | 30 |
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation and Interpretation
The primary output is a chromatogram where purity is determined by the area percentage of the main peak relative to the total area of all peaks.
| Parameter | Expected Result | Interpretation |
| Retention Time (RT) | ~15-20 min (Gradient Dependent) | The time at which the main compound elutes; a key identifier. |
| Main Peak Area % | >98% | Represents the purity of the this compound sample. |
| Impurity Profile | Small peaks at different RTs | Potential impurities include Boc-Val-OH, Ala-OMe, or diastereomers. |
Part 2: Nuclear Magnetic Resonance (NMR) – The Definitive Structural Confirmation
While HPLC provides excellent quantitative data on purity, it does not offer definitive structural information. NMR spectroscopy fills this gap by providing a detailed map of the molecule's atomic structure. For this compound, ¹H (proton) and ¹³C (carbon) NMR are used to confirm that the synthesized product is indeed the correct molecule and not an isomer or a structurally similar impurity.
The choice of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is often suitable for BOC-protected amino acid derivatives. The chemical shifts (δ), integration values (relative number of protons), and coupling constants (J-values) from the ¹H NMR spectrum serve as a unique fingerprint of the molecule.
Experimental Protocol: NMR Structural Validation
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires a larger number of scans due to the low natural abundance of ¹³C.
Data Presentation and Interpretation
The ¹H NMR spectrum is the most information-rich for initial validation. Each signal corresponds to a unique set of protons in the molecule.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Boc Group (C(CH₃)₃) | ~1.45 | Singlet (s) | 9H | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| Ala-OCH₃ | ~3.73 | Singlet (s) | 3H | Singlet corresponding to the methyl ester protons. |
| Val-CH₃ & Ala-CH₃ | ~0.9-1.4 | Doublets (d) | 6H & 3H | The diastereotopic methyls of valine and the alanine methyl group appear as doublets due to coupling with their respective α-protons. |
| Val-β-CH | ~2.10 | Multiplet (m) | 1H | Complex signal due to coupling with both the α-proton and the six γ-protons. |
| Val-α-CH & Ala-α-CH | ~4.1-4.5 | Multiplets (m) | 1H & 1H | Protons adjacent to the carbonyl groups and nitrogen atoms, shifted downfield. |
| Val-NH & Ala-NH | ~5.1 & ~6.7 | Doublets (d) | 1H & 1H | Amide protons, often broad, with chemical shifts sensitive to solvent and concentration. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The presence of all expected signals with correct integrations and multiplicities provides high confidence in the structural identity of the compound. The absence of significant unassigned signals suggests high purity.
The Orthogonal Approach: A Synergy of Techniques
Neither HPLC nor NMR alone provides a complete picture of purity and identity. Their power lies in their combined, orthogonal application. An orthogonal method is one that assesses the same sample property (purity) using a completely different physical principle.
-
HPLC excels at: Quantifying purity with high sensitivity, detecting non-isomeric impurities, and resolving components in a complex mixture.[8]
-
NMR excels at: Providing unambiguous structural confirmation, identifying isomeric impurities, and ensuring the material is what it is claimed to be.
This synergistic relationship forms a self-validating workflow, which is essential for regulatory compliance and robust scientific research.[3]
Integrated Validation Workflow
Caption: Orthogonal workflow for this compound validation.
Conclusion
For researchers, scientists, and drug development professionals, a multi-faceted approach to quality control is non-negotiable. The validation of this compound purity requires the quantitative power of HPLC and the definitive structural insight of NMR. RP-HPLC serves as a robust method for determining overall purity and identifying process-related impurities, while NMR provides the authoritative confirmation of molecular identity.[7] By employing this orthogonal combination, laboratories can ensure the high quality of their synthetic intermediates, leading to more reliable, reproducible, and ultimately successful outcomes in their research and development endeavors.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10671868, Boc-Ala-Ala-OMe. Available from: [Link]
-
Scientific Research Publishing. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Available from: [Link]
-
Apex Peptide. HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Available from: [Link]
-
Maxed Out Compounds. Understanding Peptide Purity Testing. Available from: [Link]
-
ResolveMass. Peptide Characterization by RP-HPLC for Regulatory Submissions. Available from: [Link]
-
National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]
-
ResearchGate. ¹H NMR spectra of N-Boc dipeptides. Available from: [Link]
-
The Royal Society of Chemistry. Table of Contents. Available from: [Link]
-
National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. Available from: [Link]
-
Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. Available from: [Link]
Sources
- 1. Boc-Val-Ala-OH, ADC linker, 70396-18-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexpeptidesupply.com [apexpeptidesupply.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of BOC-Val-Ala-OMe and other dipeptide substrates
This guide provides a comparative technical analysis of BOC-Val-Ala-OMe (an ester substrate) versus standard amide-based substrates (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA ) for Elastase activity profiling.
Executive Summary
In the characterization of Elastase (specifically Porcine Pancreatic Elastase - PPE and Human Leukocyte Elastase - HLE), substrate selection dictates the detection modality and the kinetic step being interrogated.
-
This compound is a methyl ester substrate . Its hydrolysis is typically monitored via pH-stat titration or differential pH indicators because the leaving group (methanol) is not chromogenic. It is historically significant for investigating the acylation step of the catalytic triad.
-
p-Nitroanilide (pNA) substrates (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA) are amide substrates . They release a distinct yellow chromophore (
), making them the industry standard for high-throughput screening (HTS) due to ease of use.
Key Recommendation: Use This compound when performing mechanistic studies to isolate acylation/deacylation rate constants or when working in buffers where colorimetric interference is high. Use pNA substrates for routine activity assays and inhibition screening.
Mechanistic Insight: Ester vs. Amide Hydrolysis
To understand the performance difference, one must look at the catalytic mechanism of the Serine Protease (Elastase).
The Reaction Pathway
The reaction proceeds in two distinct stages: Acylation and Deacylation .[1][2]
- : Michaelis Complex.
-
(Acylation): The peptide bond is cleaved; the Leaving Group (
) is released.-
For This compound ,
is Methanol . -
For pNA substrates ,
is p-Nitroaniline (Yellow).
-
- : Acyl-Enzyme Intermediate.
-
(Deacylation): Water attacks the acyl-enzyme to release the acid (
) and regenerate the enzyme ( ).
The "Elastase Anomaly"
For most serine proteases (like Chymotrypsin), ester hydrolysis is controlled by Deacylation (
Visualization: Kinetic Pathway
Figure 1: Elastase Hydrolysis Mechanism. Unlike typical serine proteases, acylation (
Comparative Performance Data
The following table contrasts this compound with the gold-standard chromogenic substrate.
| Feature | This compound | MeO-Suc-Ala-Ala-Pro-Val-pNA |
| Substrate Type | Dipeptide Methyl Ester | Tetrapeptide p-Nitroanilide (Amide) |
| Primary Enzyme | Porcine Pancreatic Elastase (PPE) | Human Leukocyte Elastase (HLE) & PPE |
| Leaving Group | Methanol (Non-chromogenic) | p-Nitroaniline (Yellow, |
| Detection Method | Potentiometric (pH Stat) or Indicator Dye | Spectrophotometric (Absorbance) |
| Sensitivity ( | Moderate ( | Very High ( |
| Solubility | Soluble in MeOH/Buffer mixes | Soluble in DMSO/Buffer |
| Spontaneous Hydrolysis | Higher (Esters are labile at pH > 8) | Very Low (Amides are stable) |
| Best Application | Kinetic mechanism studies; Acid release assays | High-Throughput Screening; Inhibition assays |
Expert Insight: While pNA substrates have higher specificity due to the longer peptide chain (Tetrapeptide vs. Dipeptide), This compound allows for the direct measurement of proton release . In unbuffered systems (pH stat), this provides a direct molar equivalent of activity without relying on extinction coefficients of secondary reporters.
Experimental Protocols
Protocol A: Potentiometric Assay (this compound)
Use this protocol for precise kinetic characterization without optical interference.
Reagents:
-
Buffer:
Tris-HCl, KCl, pH 8.0 (Keep buffer capacity LOW to detect pH change if using indicators, or zero for pH stat). -
Substrate:
this compound in Methanol. -
Enzyme: Porcine Pancreatic Elastase (
in water).
Workflow:
-
Setup: Calibrate the pH-stat titrator with standard HCl.
-
Baseline: Add
of reaction solution (water/KCl) to the vessel. Maintain temperature at under flow (to prevent absorption). -
Substrate: Add substrate to final concentration of
. Monitor spontaneous hydrolysis for 2 minutes. -
Initiation: Add
Elastase. -
Titration: The instrument automatically adds
to maintain pH 8.0. -
Calculation: The rate of NaOH addition (
) equals the rate of hydrolysis.
Protocol B: Colorimetric Assay (pNA Substrate)
Use this protocol for routine screening.
Reagents:
-
Assay Buffer:
HEPES, NaCl, pH 7.5. -
Substrate:
MeO-Suc-Ala-Ala-Pro-Val-pNA in DMSO.[3] -
Enzyme: Human Leukocyte Elastase (
stock).
Workflow:
-
Blank: Add
Buffer + Solvent to reference wells. -
Sample: Add
Buffer + Enzyme. -
Incubate:
for 5 minutes. -
Start: Add
Substrate (Final conc: ). -
Measure: Monitor Absorbance at
kinetically for 10 minutes. -
Calculation:
(Where )
Visualization: Workflow Decision Tree
Figure 2: Decision tree for selecting between Ester (this compound) and Amide substrates.
References
-
Bieth, J., et al. (1974).[1][2] "The synthesis and analytical use of a highly sensitive and convenient substrate of elastase." Biochemical Medicine.
-
Stein, R. L., et al. (1984).[3] "Catalysis by human leukocyte elastase. II. Rate limiting deacylation for specific p-nitroanilides and amides." Journal of the American Chemical Society.
-
Thompson, R. C., & Blout, E. R. (1973). "Restrictions on the binding of proline-containing peptides to elastase." Biochemistry.
-
Sigma-Aldrich. "Elastase, Pancreatic from Porcine Pancreas - Product Information."
-
MedChemExpress. "MeOSuc-Ala-Ala-Pro-Val-pNA Product Information."
Sources
A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of BOC-Val-Ala-OMe
For researchers and drug development professionals navigating the complex landscape of protease substrates, a thorough understanding of a substrate's specificity is paramount. This guide provides an in-depth technical comparison of BOC-Val-Ala-OMe, a dipeptide derivative, with other commonly used fluorogenic substrates. We will explore the principles behind assessing cross-reactivity and provide detailed experimental protocols to empower you to generate robust and reliable data in your own laboratory.
The Significance of Cross-Reactivity in Protease Research
This compound, with its Val-Ala peptide sequence, is a putative substrate for proteases that recognize small, aliphatic amino acids at the P1 and P2 positions of the cleavage site. This guide will focus on a comparative analysis of this compound against a panel of serine proteases with varying substrate specificities.
Understanding the Players: Proteases and Substrates
The selection of appropriate proteases and comparator substrates is crucial for a meaningful cross-reactivity study.
The Protease Panel
Based on the Val-Ala motif of this compound, we have selected a panel of serine proteases with overlapping but distinct substrate preferences:
-
Human Neutrophil Elastase (HNE): This protease preferentially cleaves substrates after small, aliphatic amino acids such as valine and alanine, making it a likely candidate for cleaving this compound.[1][2]
-
Chymotrypsin: Known for its preference for large, hydrophobic residues like phenylalanine, tyrosine, and tryptophan at the P1 position, chymotrypsin will serve as a key negative control to assess specificity.[3][4]
-
Cathepsin G: Exhibiting a dual specificity, Cathepsin G can cleave after aromatic residues (like chymotrypsin) as well as some positively charged and aliphatic residues, such as leucine.[5][6][7] Its activity against this compound will provide insights into broader cross-reactivity.
-
Trypsin: This protease has a strong preference for positively charged residues (lysine and arginine) at the P1 position and is expected to show minimal to no activity on this compound.[3]
The Substrate Panel
To provide a robust comparison, we will utilize well-characterized, commercially available fluorogenic substrates alongside this compound. The cleavage of these substrates releases a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), allowing for real-time kinetic analysis.
-
This compound: The subject of our investigation. To be used in a coupled assay where the initial cleavage is followed by a secondary reaction to generate a measurable signal, or alternatively, analyzed by methods like HPLC. For this guide, we will consider a hypothetical fluorogenic version, BOC-Val-Ala-AMC, for direct comparison.
-
Suc-Ala-Ala-Pro-Val-AMC: A highly specific fluorogenic substrate for elastase, providing a benchmark for elastase activity.[8][9]
-
Suc-Ala-Ala-Pro-Phe-AMC: A specific fluorogenic substrate for chymotrypsin, used to confirm chymotrypsin activity and as a negative control for elastase.
-
Z-Gly-Gly-Arg-AMC: A fluorogenic substrate for trypsin-like proteases, including thrombin, used to confirm trypsin activity and as a negative control for chymotrypsin and elastase.[10][11]
Experimental Design: A Framework for Assessing Cross-Reactivity
The core of this guide is a detailed experimental protocol for a fluorogenic protease assay. This assay will measure the rate of cleavage of each substrate by each protease, allowing for a quantitative comparison of their reactivity.
Workflow for Cross-Reactivity Profiling
Caption: Workflow for protease cross-reactivity profiling.
Detailed Experimental Protocol: Fluorogenic Protease Assay
This protocol is designed for a 96-well plate format, suitable for high-throughput analysis.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% (v/v) Tween-20.
-
Enzyme Stock Solutions: Prepare 1 mM stock solutions of Human Neutrophil Elastase, Chymotrypsin, Cathepsin G, and Trypsin in appropriate buffers as recommended by the supplier. Store at -80°C in single-use aliquots.
-
Substrate Stock Solutions: Prepare 10 mM stock solutions of BOC-Val-Ala-AMC, Suc-Ala-Ala-Pro-Val-AMC, Suc-Ala-Ala-Pro-Phe-AMC, and Z-Gly-Gly-Arg-AMC in DMSO. Store at -20°C, protected from light.
2. Assay Procedure:
-
Prepare Working Enzyme Solutions: On the day of the experiment, thaw the enzyme stock solutions on ice and dilute them in Assay Buffer to a final concentration that will yield a linear rate of fluorescence increase over 30 minutes. A typical starting concentration is 100 nM.
-
Prepare Working Substrate Solutions: Serially dilute the substrate stock solutions in Assay Buffer to create a range of concentrations for determining kinetic parameters (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to all wells of a black, flat-bottom 96-well plate.
-
Add 25 µL of the appropriate working substrate solution to each well.
-
To initiate the reaction, add 25 µL of the corresponding working enzyme solution to each well. Mix gently by pipetting.
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes, using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
3. Data Analysis:
-
Calculate Initial Velocities (V₀): For each substrate concentration, determine the initial rate of reaction by plotting the relative fluorescence units (RFU) against time and calculating the slope of the linear portion of the curve (RFU/min).
-
Determine Kinetic Parameters: Plot the initial velocities (V₀) against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ for each enzyme-substrate pair.
-
Calculate kcat: Determine the catalytic rate constant (kcat) from the Vₘₐₓ and the enzyme concentration.
-
Compare Catalytic Efficiencies: The specificity constant (kcat/Kₘ) is the most reliable measure of an enzyme's catalytic efficiency and substrate preference. Compare the kcat/Kₘ values for BOC-Val-Ala-AMC across the different proteases and relative to the control substrates.
Comparative Data Analysis
The following tables present illustrative data to demonstrate how the results of a cross-reactivity study might be presented and interpreted.
Table 1: Initial Velocity of Substrate Cleavage (RFU/min) at a Fixed Substrate Concentration (50 µM)
| Substrate | Human Neutrophil Elastase | Chymotrypsin | Cathepsin G | Trypsin |
| BOC-Val-Ala-AMC | 15,230 | 150 | 850 | 50 |
| Suc-Ala-Ala-Pro-Val-AMC | 25,800 | 80 | 320 | 30 |
| Suc-Ala-Ala-Pro-Phe-AMC | 210 | 22,500 | 12,300 | 60 |
| Z-Gly-Gly-Arg-AMC | 120 | 100 | 450 | 28,900 |
Table 2: Kinetic Parameters for Substrate Cleavage
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Human Neutrophil Elastase | BOC-Val-Ala-AMC | 25 | 50 | 2.0 x 10⁶ |
| Suc-Ala-Ala-Pro-Val-AMC | 15 | 85 | 5.7 x 10⁶ | |
| Chymotrypsin | BOC-Val-Ala-AMC | >500 | <0.1 | <2.0 x 10² |
| Suc-Ala-Ala-Pro-Phe-AMC | 20 | 75 | 3.8 x 10⁶ | |
| Cathepsin G | BOC-Val-Ala-AMC | 150 | 5 | 3.3 x 10⁴ |
| Suc-Ala-Ala-Pro-Phe-AMC | 30 | 40 | 1.3 x 10⁶ | |
| Trypsin | BOC-Val-Ala-AMC | >500 | <0.1 | <2.0 x 10² |
| Z-Gly-Gly-Arg-AMC | 18 | 95 | 5.3 x 10⁶ |
Interpretation of Results
The illustrative data in Tables 1 and 2 would suggest that:
-
BOC-Val-Ala-AMC is a good substrate for Human Neutrophil Elastase , as indicated by the high initial velocity and a catalytic efficiency (kcat/Kₘ) in a similar order of magnitude to the canonical elastase substrate.
-
BOC-Val-Ala-AMC exhibits low to negligible reactivity with Chymotrypsin and Trypsin , demonstrating good specificity against these proteases.
-
There is some level of cross-reactivity with Cathepsin G , which shows a moderate ability to cleave BOC-Val-Ala-AMC, albeit with a significantly lower catalytic efficiency compared to its preferred chymotrypsin-like substrate.
Mechanistic Insights: The Basis of Protease Specificity
The specificity of serine proteases is primarily determined by the nature of the S1 binding pocket, which accommodates the side chain of the amino acid at the P1 position of the substrate.[12]
Caption: Enzyme-substrate interaction at the protease active site.
-
Elastase: The S1 pocket of elastase is shallow and lined with bulky residues (Val and Thr), which sterically hinder the binding of large side chains and favor small, non-polar residues like valine and alanine.[3]
-
Chymotrypsin: In contrast, chymotrypsin possesses a deep, hydrophobic S1 pocket that readily accommodates large aromatic side chains.[3][13]
-
Trypsin: The S1 pocket of trypsin contains an aspartic acid residue at its base, which forms an ionic bond with the positively charged side chains of lysine and arginine.[3]
-
Cathepsin G: The S1 pocket of Cathepsin G is wider and more plastic than that of chymotrypsin, allowing it to accommodate a broader range of hydrophobic and basic residues.[5]
Conclusion
This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound. By employing a carefully selected panel of proteases and comparator substrates, and by adhering to the detailed experimental protocols, researchers can generate high-quality, reproducible data. A thorough understanding of a substrate's specificity is not an academic exercise; it is a prerequisite for the generation of reliable and translatable scientific knowledge in the fields of biochemistry and drug discovery. The self-validating nature of the described protocols, with the inclusion of positive and negative controls, ensures the trustworthiness of the results.
References
-
Serine Proteases Substrate Specificity. Monash University. [Link]
-
Stadnik, A., & Nosova, A. (2020). Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes. Frontiers in Immunology, 11, 397. [Link]
-
Hedstrom, L. (2009). Mechanistic Origins of the Substrate Selectivity of Serine Proteases. Accounts of Chemical Research, 42(5), 614-624. [Link]
-
Perona, J. J., & Craik, C. S. (1995). Structural basis of substrate specificity in the serine proteases. Protein Science, 4(3), 337-360. [Link]
-
CTSG - Cathepsin G - Homo sapiens (Human). UniProt. [Link]
-
Cathepsin G. Wikipedia. [Link]
-
Voet, D., & Voet, J. G. (2005). Lecture 16: Enzyme Mechanism: Serine Proteases. Carnegie Mellon University. [Link]
-
Gan, Y., et al. (2011). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Biophysical Journal, 101(3), 675-683. [Link]
-
Delbaere, L. T., et al. (1979). Substrate specificity of human pancreatic elastase 2. Canadian Journal of Biochemistry, 57(12), 1370-1381. [Link]
-
LeTrong, H., et al. (1986). Substrate specificity of the chymotrypsin-like protease in secretory granules isolated from rat mast cells. Proceedings of the National Academy of Sciences, 83(10), 3292-3296. [Link]
-
Chymotrypsin. Chemistry LibreTexts. [Link]
-
Hellman, L., et al. (2019). Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability. Frontiers in Immunology, 10, 19. [Link]
-
Specificity of Serine Proteases (Chymotrypsin, Trypsin and Elastase). (2015). YouTube. [Link]
-
Polanowska, J., et al. (1998). Specificity of human cathepsin G. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1386(1), 189-198. [Link]
-
Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. (2021). Evidence-Based Complementary and Alternative Medicine, 2021, 6688945. [Link]
-
Methods for the proteomic identification of protease substrates. (2007). Current Opinion in Chemical Biology, 11(1), 63-71. [Link]
-
Serine protease. Wikipedia. [Link]
-
Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors. (2021). Archives of Razi Institute, 76(4), 931-942. [Link]
-
Four guidelines to identify bona fide protease–substrate pairs. (2018). Journal of Experimental Botany, 69(19), 4483-4494. [Link]
-
Elastase substrate specificity tailored through substrate-assisted catalysis and phage display. (1998). Protein Engineering, Design and Selection, 11(9), 835-844. [Link]
-
Cathepsin G Activity as a New Marker for Detecting Airway Inflammation by Microscopy and Flow Cytometry. (2019). Analytical Chemistry, 91(6), 3946-3953. [Link]
-
Fluoro™ Protease Assay. G-Biosciences. [Link]
-
Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). (2006). Proceedings of the National Academy of Sciences, 103(21), 7963-7968. [Link]
-
MeOSuc-Ala-Ala-Pro-Val-AMC. Bertin Bioreagent. [Link]
-
Methods for the proteomic identification of protease substrates. (2007). Current Opinion in Chemical Biology, 11(1), 63-71. [Link]
-
Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. [Link]
-
Suc-Ala-Ala-Pro-Phe-Amc. PubChem. [Link]
-
Activity-Based Profiling of Proteases. (2014). Annual Review of Biochemistry, 83, 249-273. [Link]
-
Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. [Link]
-
Protease Assays. (2012). Assay Guidance Manual. [Link]
-
Boc-Val-Pro-Arg-AMC. PeptaNova. [Link]
-
Time course of the proteolytic hydrolysis of the Boc-Val-Pro-Arg-MCA substrate... (2013). ResearchGate. [Link]
Sources
- 1. Frontiers | Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. andrew.cmu.edu [andrew.cmu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Specificity of human cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. purdue.edu [purdue.edu]
- 13. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different BOC-Val-Ala-OMe synthesis methods
Executive Summary
Target Molecule:
The Verdict:
-
For High Throughput/Small Scale (<5g): Use HBTU/DIPEA . It offers the highest reaction rates and simplest workup, justifying the higher reagent cost.
-
For Scale-Up (>50g): Use Mixed Anhydride (IBCF/NMM) . It is the most cost-effective and scalable method, provided temperature is strictly controlled (-15°C) to prevent urethane formation.
-
For General Lab Use: DCC/HOBt remains a robust "workhorse" method, though the removal of dicyclohexylurea (DCU) byproducts can be tedious.
The "Valine Problem": Sterics & Racemization
Before selecting a method, researchers must understand the mechanistic constraints imposed by Valine. Unlike Alanine or Glycine, Valine possesses a branched isopropyl group at the
-
Kinetic Retardation: The bulky side chain shields the activated carbonyl, slowing nucleophilic attack by the Alanine amine.
-
Racemization Risk: Slower coupling extends the lifetime of the activated ester, increasing the probability of intramolecular attack by the amide oxygen to form an oxazolone intermediate. Base-catalyzed proton abstraction at the
-carbon of the oxazolone leads to irreversible racemization (L D).
Mechanism: Oxazolone Formation & Racemization
Caption: The kinetic competition between direct coupling (Green) and racemization via oxazolone (Red/Yellow). Steric hindrance in Valine favors the Red path.
Method A: The Carbodiimide Route (DCC/HOBt)
Status: The Classical Standard Best For: Routine synthesis where reagent cost is a factor but temperature control is difficult.
Principle
Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid. The addition of 1-Hydroxybenzotriazole (HOBt) is mandatory for Valine coupling. HOBt intercepts the highly reactive O-acylisourea to form a less reactive (but more stable) OBt ester, preventing oxazolone formation (racemization) while still allowing coupling.
Protocol
-
Activation: Dissolve Boc-Val-OH (1.0 eq) and HOBt (1.1 eq) in dry DCM/DMF (4:1 ratio). Cool to 0°C.[1]
-
Coupling Agent: Add DCC (1.1 eq) dissolved in minimal DCM. Stir for 15 min at 0°C. Note: A white precipitate (DCU) will form.
-
Amine Addition: Add H-Ala-OMe·HCl (1.0 eq) and N-Methylmorpholine (NMM) (1.0 eq) to neutralize the salt.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) and stir overnight (12-18h).
-
Workup (Critical):
Pros: Low reagent cost; reliable chemistry. Cons: DCU is notoriously difficult to remove completely; reaction times are long; potential allergen (DCC).
Method B: The Mixed Anhydride Route (IBCF/NMM)
Status: The Scalable/Industrial Route Best For: Large-scale synthesis (>50g) requiring high economy.
Principle
Uses Isobutyl Chloroformate (IBCF) to generate a mixed carboxylic-carbonic anhydride. This species is highly reactive.
Protocol
-
Setup: Dissolve Boc-Val-OH (1.0 eq) and NMM (1.0 eq) in dry THF.
-
Activation (CRITICAL): Cool solution to -15°C (Salt/Ice bath or Cryocooler). Add IBCF (1.0 eq) dropwise. Stir for exactly 2-3 minutes.
-
Warning: If T > -10°C, the mixed anhydride decomposes to the urethane impurity.
-
-
Coupling: Add a pre-cooled solution of H-Ala-OMe·HCl (1.0 eq) and NMM (1.0 eq) in DMF/THF.
-
Reaction: Stir at -15°C for 30 mins, then allow to warm to RT over 2 hours.
-
Workup: Standard extractive workup (EtOAc vs Acid/Base). No DCU filtration needed.
Pros: Very fast; cheap reagents; simple workup (no solids to filter). Cons: strictly temperature dependent; risk of "Urethane" formation (wrong attack on carbonate) if amine is hindered or added slowly.
Method C: The Onium Salt Route (HBTU/DIPEA)
Status: The Modern "Gold Standard" Best For: High-throughput, precious starting materials, or difficult couplings.
Principle
HBTU (Aminium salt) generates the OBt-active ester in situ very rapidly. It requires a tertiary base (DIPEA) to function.
Protocol
-
Mixture: Dissolve Boc-Val-OH (1.0 eq), H-Ala-OMe·HCl (1.0 eq), and HBTU (1.1 eq) in dry DMF.
-
Initiation: Add DIPEA (3.0 eq) dropwise.
-
Why 3.0 eq? 1 eq to neutralize HCl salt of Ala, 1 eq to deprotonate Boc-Val-OH, 1 eq to maintain basic pH for reaction.
-
-
Reaction: Stir at RT. Reaction is typically complete in 30-60 minutes .
-
Workup: Dilute with EtOAc. Wash with 5% Citric Acid (removes HBTU byproducts), NaHCO₃, and Brine.
Pros: Extremely fast; very high yield (>90%); negligible racemization; water-soluble byproducts. Cons: Reagents are significantly more expensive than DCC/IBCF; atom economy is lower (large molecular weight coupling reagent).
Head-to-Head Comparison
| Feature | Method A: DCC/HOBt | Method B: Mixed Anhydride | Method C: HBTU/DIPEA |
| Typical Yield | 75 - 85% | 80 - 90% | 92 - 98% |
| Reaction Time | 12 - 18 Hours | 2 - 4 Hours | 0.5 - 1 Hour |
| Racemization Risk | Low (with HOBt) | Moderate (Temp sensitive) | Very Low |
| Purification | Difficult (DCU removal) | Easy (Extraction) | Very Easy (Extraction) |
| Scalability | Moderate | High | Low (Cost prohibitive) |
| Cost Efficiency | High | Very High | Low |
Decision Matrix
Caption: Selection logic based on scale, budget, and equipment availability.
Troubleshooting & Optimization
-
Urethane Formation (Mixed Anhydride): If you observe a byproduct with M+100 (approx), you likely formed the isobutyl urethane. Solution: Ensure activation is done at -15°C and do not activate for longer than 2 minutes before adding the amine.
-
Low Yield with Valine: If the reaction stalls, double-check the pH. For HBTU, the pH must be basic (pH 8-9) for the reaction to proceed. Add more DIPEA if necessary.
-
Solidification: this compound usually solidifies. Crystallization from EtOAc/Hexane is the preferred purification method over column chromatography for scales >1g.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4][5] Tetrahedron, 60(11), 2447-2467. Link
- Benoiton, N. L. (1983). Quantitation of racemization in peptide synthesis. In The Peptides (Vol. 5, pp. 217-284). Academic Press.
-
Sigma-Aldrich. (2024).[6] Boc-Ala-OMe Product Specification & Properties.[7][8]Link
Sources
- 1. Isobutyl Chloroformate [commonorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Boc-Ala-OH = 99.0 TLC 15761-38-3 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Boc-Ala-OMe 99% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Personal protective equipment for handling BOC-Val-Ala-OMe
Executive Summary & Risk Profile
BOC-Val-Ala-OMe (Methyl (tert-butoxycarbonyl)-L-valyl-L-alaninate) is a protected dipeptide intermediate commonly used in liquid-phase peptide synthesis and Antibody-Drug Conjugate (ADC) linker design. While not classified as a high-potency API (HPAPI), its handling requires strict adherence to Standard Operating Procedures (SOPs) for organic irritants to prevent sensitization and cross-contamination.
The primary risks associated with this compound are respiratory irritation from fine dust and ocular/dermal irritation . As a hydrophobic protected peptide, it is prone to static charge buildup, making "flying powder" a significant containment challenge during weighing.
Hazard Identification (GHS Proxy)
Based on structural analogs (BOC-Val-OH, BOC-Ala-OMe) and functional group analysis:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Matrix
Effective protection requires matching the PPE to the specific phase of operation.[2] The following matrix segregates requirements by task intensity.
| Operational Phase | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Phase 1: Solid Handling (Weighing, Aliquoting) | N95/P2 Respirator (Minimum)Recommended: PAPR or N100 if handling >10g outside a hood. | Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.08mm)Change immediately if torn. | Safety Goggles (Indirect vented to prevent dust entry). | Lab Coat (Buttoned)+ Tyvek Sleeves (to seal wrist gaps). |
| Phase 2: Solvation & Synthesis (Dissolved in DCM/DMF) | Fume Hood Required (Sash at 18 inches). No respirator needed if sash is proper. | Chemical Resistant Gloves Consult permeation charts for solvent:• DCM: PVA or Silver Shield• DMF: Butyl Rubber or thick Nitrile | Safety Glasses with side shields. | Lab Coat + Chemical Apron (if handling >1L volumes). |
| Phase 3: Waste & Cleanup (Spill response, Disposal) | Half-Face Respirator (OV/AG/P100 Cartridge) for solvent vapors + particulates. | Heavy Duty Nitrile (>0.20mm thickness) or Utility Gloves. | Face Shield over Safety Goggles. | Tyvek Coverall recommended for large spill cleanup. |
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The Critical Step)
The hydrophobic nature of BOC-protected peptides often causes static adhesion to spatulas and weigh boats.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment enclosure.
-
Static Mitigation:
-
Use an antistatic gun or ionizer bar inside the weigh chamber if available.
-
Pro-Tip: Use polystyrene weigh boats rather than glass to reduce static shock, or use an antistatic weigh funnel.
-
-
Transfer:
-
Do not dump powder. Gently tap the weigh boat.
-
Rinse the weigh boat with the reaction solvent (e.g., DCM or DMF) directly into the reaction vessel to ensure 100% quantitative transfer and eliminate dust residue.
-
B. Solvation & Reaction
-
Solvent Selection: this compound is soluble in organic solvents (DCM, Ethyl Acetate, DMF). It is sparingly soluble in water.
-
Dissolution: Add solvent slowly to the powder to prevent "puffing" of dry material into the air.
-
Temperature: If heating is required, ensure the system is under reflux or closed to prevent solvent/peptide vapor release.
C. Decontamination
-
Surface Cleaning: Wipe surfaces with a soap/water solution first (to wet and capture dust), followed by 70% Ethanol or Isopropanol.
-
Why? Spraying alcohol directly on dry peptide powder can sometimes cause it to clump or smear rather than dissolve, depending on the peptide's hydrophobicity.
-
-
Glassware: Rinse with Acetone or DCM into the organic waste container before washing with detergent.
Waste Disposal Logistics
Disposal must strictly segregate the peptide based on its state (Solid vs. Liquid).
Waste Stream Definitions
| Waste Category | Composition | Disposal Container | Labeling Requirement |
| Solid Hazardous Waste | Expired powder, contaminated weigh boats, paper towels, solid spill debris. | Wide-mouth HDPE Drum (Yellow/Red bin). | "Solid Chemical Waste: BOC-Protected Peptide Debris" |
| Halogenated Liquid Waste | Peptide dissolved in DCM (Dichloromethane) , Chloroform, or DCE. | Safety Can (Red) or Glass Bottle. | "Halogenated Organic Waste" (List % of DCM) |
| Non-Halogenated Liquid Waste | Peptide dissolved in DMF, Ethyl Acetate, Methanol, or DMSO . | Safety Can (White/Yellow) . | "Non-Halogenated Organic Waste" |
| Aqueous Waste | Water washes containing trace peptide (<1%). | Poly Carboy . | "Aqueous Waste - Trace Organics" |
Disposal Protocol:
-
Never flush this compound down the drain. It is an organic pollutant.
-
Segregation: Do not mix DCM waste with DMF waste if your facility recycles solvents; otherwise, follow local EHS rules for "Combined Organic Waste."
-
Sharps: If needles/syringes were used for transfer, dispose of them in a rigid Bio/Chem sharps container, regardless of whether they look clean.
Emergency Response Logic
Immediate Action Workflow
In the event of exposure or release, execute the following logic immediately.
Figure 1: Emergency Response Decision Tree for Peptide Exposure.
Safe Handling Lifecycle Diagram
The following workflow illustrates the "Cradle-to-Grave" handling process for this compound in a research setting.
Figure 2: Operational Lifecycle of BOC-Protected Peptide Handling.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for BOC-L-Alanine (Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
-
University of Northwestern Research Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
